Palbociclib-SMCC
Beschreibung
Eigenschaften
Molekularformel |
C36H42N8O5 |
|---|---|
Molekulargewicht |
666.783 |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Aussehen |
Solid powder |
Synonyme |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis, Purification, and Validation of Palbociclib-SMCC: A Heterobifunctional Payload for Targeted Drug Delivery
Introduction & Mechanistic Rationale
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), fundamentally altering cell cycle progression[1]. By blocking CDK4/6 activity, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, effectively halting the cell cycle at the G1/S transition and suppressing cellular proliferation in Rb-positive tumor cells[1],[2]. While highly effective in hormone receptor-positive (HR+), HER2-negative breast cancers, systemic administration of free palbociclib is often associated with dose-limiting toxicities, most notably neutropenia[3].
To enhance the therapeutic index and expand its utility into aggressive malignancies like triple-negative breast cancer, researchers have pivoted toward targeted delivery systems, such as Antibody-Drug Conjugates (ADCs) and theranostics[3]. This is achieved by conjugating palbociclib to targeting moieties using heterobifunctional crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[].
The structural anatomy of palbociclib features a solvent-exposed piperazine ring bearing a secondary amine[5]. This amine serves as an ideal, regioselective nucleophile for the N-hydroxysuccinimide (NHS) ester of SMCC, forming a stable amide bond while leaving the maleimide group free for downstream bioconjugation to thiol-containing biomolecules (e.g., cysteine residues on monoclonal antibodies)[],[6].
Figure 1: Mechanism of action of Palbociclib inhibiting the CDK4/6-Rb signaling pathway.
Physicochemical Properties
Understanding the precise physicochemical profile of the Palbociclib-SMCC conjugate is critical for downstream formulation and stability tracking. The integration of the SMCC linker increases the molecular weight and introduces a moisture-sensitive maleimide functional group.
Table 1: Physicochemical Profile of this compound [1],[6]
| Parameter | Specification |
| Chemical Name | 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione |
| Chemical Formula | C₃₆H₄₂N₈O₅ |
| Molecular Weight | 666.78 g/mol |
| Exact Mass | 666.3278 Da |
| Conjugation Chemistry | Amine-to-Thiol (Heterobifunctional) |
| Long-Term Storage | -20°C, desiccated, protected from light |
Synthesis Methodology: Amine-to-NHS Ester Conjugation
The synthesis of this compound relies on the nucleophilic acyl substitution of the NHS ester by the secondary amine of palbociclib's piperazine moiety.
Step-by-Step Protocol & Mechanistic Causality
-
Reagent Preparation (Anhydrous Conditions):
-
Action: Dissolve Palbociclib free base (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 10-20 mg/mL.
-
Causality: Anhydrous conditions are non-negotiable. The NHS ester of SMCC is highly susceptible to nucleophilic attack by water. Moisture will cause rapid hydrolysis of the NHS ester into an unreactive carboxylic acid, drastically reducing the conjugation yield.
-
-
Base Addition:
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to the solution.
-
Causality: DIPEA serves as a sterically hindered, non-nucleophilic base. It ensures the piperazine secondary amine remains fully deprotonated and maximally nucleophilic, without acting as a competing nucleophile against the NHS ester (a common issue if less hindered bases like primary/secondary amine impurities are present).
-
-
Crosslinker Addition:
-
Action: Add SMCC (1.1 eq) dropwise or in small portions to the stirring mixture.
-
Causality: A slight molar excess of SMCC drives the amidation to completion. The cyclohexane ring inherent to SMCC provides vital steric hindrance adjacent to the maleimide group, protecting it from premature ring-opening hydrolysis during the reaction[].
-
-
Reaction Monitoring (Self-Validating Step):
-
Action: Stir the reaction at room temperature (20-25°C) for 2 to 4 hours. Monitor progression via LC-MS.
-
Self-Validation: The system validates itself when the free Palbociclib peak (
448.2 ) diminishes, and the chromatogram is dominated by the this compound product peak ( 667.3 ).
-
Figure 2: Step-by-step synthesis and purification workflow for this compound.
Purification and Analytical Validation
Because the maleimide group is highly sensitive to basic conditions, purification must be carefully controlled to prevent degradation.
Preparative RP-HPLC Protocol
-
Column Selection: Use a preparative C18 Reverse-Phase column.
-
Mobile Phase:
-
Solvent A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.
-
Causality: Maleimides undergo rapid, irreversible hydrolysis to maleamic acid at pH > 7.5. Maintaining a strictly acidic mobile phase (pH ~2 via TFA) preserves the structural integrity of the maleimide group during the extended liquid phase of purification.
-
-
Gradient: Run a linear gradient from 10% B to 90% B over 30 minutes.
-
Fraction Collection & Lyophilization: Immediately pool fractions containing the pure product and lyophilize (freeze-dry).
-
Causality: Removing water and residual TFA under high vacuum prevents long-term hydrolytic degradation, yielding a stable, dry powder suitable for storage at -20°C[1].
-
Table 2: Quality Control (QC) Validation Metrics
| Analytical Method | Target Observation | Implication |
| LC-MS (ESI+) | Base peak at | Confirms successful mass addition of the SMCC linker. |
| Analytical HPLC | Single sharp peak (>95% AUC) | Verifies removal of unreacted palbociclib and hydrolyzed SMCC. |
| ¹H-NMR (DMSO-d₆) | Presence of maleimide singlet (~7.0 ppm, 2H) | Confirms the maleimide ring remains intact and unhydrolyzed. |
Downstream Application: Thiol-Maleimide Bioconjugation
Once purified, this compound acts as a ready-to-use payload for targeted delivery. The terminal maleimide reacts specifically with free sulfhydryl (-SH) groups on targeting proteins (e.g., reduced interchain disulfides on monoclonal antibodies) at pH 6.5–7.5 to form stable, irreversible thioether bonds[]. This bioconjugation strategy ensures that the CDK4/6 inhibitor is selectively internalized by tumor cells, potentially bypassing the systemic neutropenia associated with the free drug while maintaining potent G1 cell cycle arrest capabilities[3],[5].
References
Sources
- 1. medkoo.com [medkoo.com]
- 2. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 3. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action | bioRxiv [biorxiv.org]
- 6. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
Technical Guide: Mechanism of Action and Synthesis of Palbociclib-SMCC Conjugates
[1]
Executive Technical Summary
The This compound conjugate represents a targeted delivery system designed to transport the CDK4/6 inhibitor Palbociclib (PD-0332991) into tumor cells via a monoclonal antibody (mAb) carrier.[1] Unlike cleavable linker systems (e.g., Val-Cit-PABC), the SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker forms a non-cleavable thioether bond .[1]
Consequently, the mechanism of action relies not on the release of free Palbociclib, but on the lysosomal degradation of the antibody carrier, generating a Lysine-SMCC-Palbociclib metabolite . This metabolite must retain affinity for the ATP-binding pocket of CDK4/6 to induce G1 cell cycle arrest.[1]
Chemical Architecture & Design Logic
The Payload: Palbociclib
-
Functional Handle: The secondary amine on the piperazine ring is the sole nucleophilic site suitable for conjugation without disrupting the core pharmacophore required for ATP-pocket binding.
-
Limitation: Palbociclib lacks a native thiol or primary amine, necessitating the use of the piperazine secondary amine for NHS-ester chemistry.
The Linker: SMCC
-
Class: Heterobifunctional, Non-cleavable.[1]
-
Reactive Termini:
-
NHS Ester: Reacts with the secondary amine of Palbociclib.
-
Maleimide: Reacts with sulfhydryl groups (thiols) on the antibody (generated via partial reduction or thiolation).[1]
-
-
Stability: The cyclohexane ring confers steric hindrance, preventing premature hydrolysis of the maleimide-thiol bond in plasma, ensuring high systemic stability compared to straight-chain alkyl linkers.
The Conjugate Structure
The final construct follows the topology: [mAb] — (Cys-Thioether) — [SMCC] — (Amide) — [Palbociclib][1][5]
Mechanism of Action (MOA)[1]
The MOA of this compound conjugates follows a strict "Internalization-Degradation-Inhibition" pathway.[1] This differs fundamentally from small molecule diffusion.[1]
Pathway Description
-
Target Binding: The mAb domain binds to a tumor-associated antigen (e.g., HER2, EGFR) on the cell surface.[1]
-
Receptor-Mediated Endocytosis: The Antigen-ADC complex is internalized into early endosomes.[1]
-
Lysosomal Trafficking: The complex is sorted to lysosomes (pH ~4.5-5.0).[1]
-
Proteolytic Degradation: Lysosomal proteases (Cathepsins) degrade the antibody backbone.[1] Because the SMCC linker is non-cleavable , the drug is not released as a free molecule.
-
Metabolite Generation: The final active species is Lys-SMCC-Palbociclib (Palbociclib linked to the SMCC moiety and a single lysine residue).[1]
-
Cytosolic Escape: The metabolite exits the lysosome (likely via SLC transporters) and diffuses to the nucleus.
-
CDK4/6 Inhibition: The metabolite binds to CDK4/6, preventing the phosphorylation of Retinoblastoma protein (Rb), thereby halting the cell cycle at the G1 -> S checkpoint.
Visualization of MOA Pathway
Caption: Figure 1: Intracellular processing of this compound. Note that the active species is a lysine-linker adduct, not free Palbociclib.[1]
Synthesis Protocol
This protocol describes the two-stage synthesis: (1) Generation of the Activated Payload (this compound) and (2) Conjugation to the Antibody.[1]
Reagents Required[1][6]
-
Palbociclib (Free Base): >98% Purity.[1]
-
SMCC Crosslinker: Thermo Scientific or equivalent.
-
Antibody: e.g., Trastuzumab (in PBS, pH 7.4).[1]
-
TCEP or DTT: For antibody reduction.[1]
-
Organic Solvents: Anhydrous DMSO or DMF.[1]
Stage 1: Synthesis of this compound Intermediate
Rationale: The secondary amine of Palbociclib reacts with the NHS ester of SMCC.
-
Dissolution: Dissolve Palbociclib (1 eq) in anhydrous DMSO.
-
Activation: Add DIPEA (2-3 eq) to ensure the piperazine amine is deprotonated.
-
Reaction: Add SMCC (1.2 - 1.5 eq) dissolved in DMSO dropwise.
-
Incubation: Stir at Room Temperature (RT) for 4–6 hours under nitrogen.
-
Purification: Purify via semi-preparative HPLC (C18 column) to remove excess SMCC and unreacted Palbociclib.
-
Product: This compound (contains reactive maleimide).[1]
Stage 2: Antibody Conjugation
Rationale: Site-specific conjugation to interchain cysteines.[1]
-
Antibody Reduction:
-
Conjugation:
-
Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides.
-
Purification:
Synthesis Workflow Diagram
Caption: Figure 2: Step-by-step synthesis workflow from payload activation to final antibody conjugation.
Analytical Characterization & Data
To validate the conjugate, the following parameters must be assessed.
Drug-Antibody Ratio (DAR)
The DAR determines potency and pharmacokinetics.[1] For SMCC conjugates via cysteine reduction, target DAR is typically 3.5 – 4.0 .[1]
-
Method: Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (using extinction coefficients of mAb at 280nm and Palbociclib at ~360nm).[1]
In Vitro Potency (Reference Data)
The following table summarizes expected trends based on Palbociclib ADC literature (e.g., comparison with free drug).
| Parameter | Free Palbociclib | This compound-ADC | Rationale |
| IC50 (Target+ Cells) | 50 - 150 nM | 10 - 100 nM | ADC accumulates intracellularly; may show higher potency due to payload concentration.[1] |
| IC50 (Target- Cells) | 50 - 150 nM | > 1000 nM | ADC requires antigen for uptake; reduced off-target toxicity.[1] |
| Solubility | Low (Lipophilic) | High (Water soluble) | Antibody carrier solubilizes the payload.[1] |
| Plasma Stability | Moderate | High | SMCC thioether bond is stable in serum.[1] |
Critical Quality Control Checks
References
-
MedKoo Biosciences. this compound Product Data Sheet. MedKoo Biosciences.[1] Link[1]
-
BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.[1][]
-
Zhang, J., et al. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action.[1] Molecules, 2022.[1][7][8][9] Link
-
Li, S., et al. A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 2019. Link[1]
-
NJ Bio. Linkers for ADCs: Cleavable vs Non-Cleavable. NJ Bio, Inc.[1] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tdcommons.org [tdcommons.org]
- 7. onclive.com [onclive.com]
- 8. Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostic-therapeutic integration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Palbociclib-SMCC: A Modular Scaffold for Targeted CDK4/6 Inhibition
[1]
Executive Summary
The clinical success of Palbociclib (Ibrance®) transformed the management of HR+/HER2- breast cancer by selectively inhibiting CDK4/6 and inducing G1 cell cycle arrest. However, systemic administration often leads to dose-limiting toxicities, including neutropenia and leukopenia.[1] This compound represents a critical evolution in the delivery of this cytostatic payload.[1]
This molecule is a pre-functionalized "Drug-Linker" intermediate comprising Palbociclib conjugated to the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1] The SMCC moiety provides a non-cleavable , rigid cyclohexane spacer terminating in a maleimide group, specifically designed for bioconjugation to thiol-containing macromolecules (Antibodies, E3 Ligands).[1][2]
This guide details the chemical basis, application in Antibody-Drug Conjugates (ADCs), and experimental protocols for utilizing this compound to engineer next-generation targeted therapeutics.[1]
Chemical Architecture & Mechanism[1][3]
The Molecule: this compound
This compound is not a simple mixture but a covalent conjugate.[1] The N-hydroxysuccinimide (NHS) ester of SMCC reacts with the secondary amine of Palbociclib’s piperazine ring.
-
Warhead (Palbociclib): The solvent-exposed piperazine ring allows for linker attachment without disrupting the ATP-binding pocket of CDK4/6.[1]
-
Linker (SMCC): A non-cleavable linker known for high plasma stability.[1][2] The cyclohexane ring sterically hinders hydrolysis of the adjacent maleimide, preventing premature drug release.
-
Reactive Handle (Maleimide): The resulting molecule presents a free maleimide group, ready for highly specific Michael addition reactions with sulfhydryl (-SH) groups.[1]
Mechanism of Action in ADCs
Unlike cytotoxic ADCs (e.g., T-DM1) that kill cells, a Palbociclib-ADC acts as a targeted cytostatic agent .[1]
-
Binding & Internalization: The ADC binds to the tumor antigen (e.g., HER2, EGFR) and is internalized via receptor-mediated endocytosis.[1]
-
Lysosomal Processing: The antibody component is degraded by lysosomal proteases.[1]
-
Metabolite Release: Because SMCC is non-cleavable, the active metabolite is not free Palbociclib, but rather Lysine-SMCC-Palbociclib .[1]
-
Critical Insight: Structural modeling confirms that the CDK4/6 binding pocket can accommodate the bulk of the Lys-SMCC extension on the piperazine ring, retaining inhibitory potential.
-
Visualization: The Conjugation Pathway
The following diagram illustrates the chemical logic from precursor to ADC formation.
Caption: Synthesis pathway converting Palbociclib into an activated Drug-Linker module, followed by site-specific conjugation to a reduced antibody.
Experimental Protocol: Synthesis of Palbociclib-ADC
Objective: Conjugate this compound to a monoclonal antibody (e.g., Trastuzumab) via interchain disulfide reduction.[1]
Materials
-
Payload: this compound (Store at -20°C, desiccated).
-
Antibody: Trastuzumab (10 mg/mL in PBS, pH 7.4).[1]
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.[1]
-
Buffer: PBS + 1mM EDTA (Reaction Buffer).
-
Purification: PD-10 Desalting Columns or Amicon Ultra Centrifugal Filters (30kDa MWCO).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Reduction | Add TCEP to mAb (molar ratio 2.5:1 TCEP:mAb). Incubate at 37°C for 2h. | Reduces interchain disulfides to generate free thiols (-SH) for conjugation.[1] Limited reduction preserves antibody integrity.[1] |
| 2. Buffer Exchange | Pass reduced mAb through a PD-10 column equilibrated with Reaction Buffer. | Removes excess TCEP which would otherwise compete for the maleimide and cap the linker. |
| 3. Conjugation | Dissolve this compound in DMSO (10 mM stock). Add to reduced mAb at 8:1 molar excess. | The maleimide group on the linker reacts specifically with the free thiols on the mAb to form a stable thioether bond.[2] |
| 4. Incubation | Incubate at 4°C for 1 hour or Room Temp for 30 mins. | Low temperature minimizes protein aggregation; pH 7.2–7.5 optimizes maleimide specificity over lysine amines. |
| 5.[1] Quenching | Add N-acetylcysteine (20x excess over linker) and incubate for 15 mins. | Neutralizes any unreacted this compound to prevent non-specific binding during purification. |
| 6. Purification | Ultrafiltration (Amicon 30kDa) into formulation buffer (PBS + 5% Trehalose). | Removes free drug, quenched linker, and organic solvents (DMSO).[1] |
Quality Control (QC) Parameters
Application II: PROTAC Synthesis
This compound is also a vital building block for Proteolysis Targeting Chimeras (PROTACs) .[1]
-
Concept: Instead of an antibody, the maleimide group of this compound is reacted with a thiol-functionalized E3 Ligand (e.g., Thiol-Pomalidomide for Cereblon recruitment).[1]
-
Advantage: The SMCC linker provides a rigid, hydrophobic spacer.[1] In PROTAC design, linker rigidity is often crucial for stabilizing the ternary complex (Target-PROTAC-E3 Ligand) and enhancing degradation efficiency of CDK6 over CDK4.[1]
Comparative Data: Linker Stability
The choice of SMCC (non-cleavable) vs. Val-Cit (cleavable) fundamentally alters the pharmacokinetic profile.[1]
| Parameter | This compound (Non-Cleavable) | Palbociclib-Val-Cit (Cleavable) |
| Plasma Stability | High: Thioether bond is stable in circulation.[1] | Moderate: Susceptible to extracellular esterases.[1] |
| Release Mechanism | Lysosomal degradation of Antibody.[1][2][] | Cathepsin B cleavage in lysosome.[1] |
| Active Metabolite | Lys-SMCC-Palbociclib (Charged, polar).[1] | Free Palbociclib (Neutral, membrane permeable).[1] |
| Bystander Effect | No: Charged metabolite cannot cross membranes to kill neighboring cells.[1] | Yes: Free drug can diffuse to adjacent tumor cells.[1] |
| Toxicity Profile | Lower systemic toxicity; strictly target-dependent.[1] | Higher risk of off-target toxicity.[1] |
Biological Pathway Visualization[1]
The following diagram details the intracellular trafficking of a this compound ADC.
Caption: Intracellular trafficking pathway.[1] The non-cleavable SMCC linker requires lysosomal degradation of the antibody to release the lysine-tagged active inhibitor.
References
Sources
- 1. medkoo.com [medkoo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective degradation of CDK6 by a palbociclib based PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib: A New Option for Front-Line Treatment of Metastatic, Hormone Receptor–Positive, HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Cell Cycle Arrest Mechanism of Palbociclib
Content Type: Technical Whitepaper Target Audience: Researchers, Pharmacologists, and Drug Development Scientists
Executive Summary
Palbociclib (PD-0332991) represents a paradigm shift in targeting the cell cycle machinery of hormone receptor-positive (HR+) breast cancer. Unlike non-selective cytotoxic agents, Palbociclib functions as a highly selective, reversible inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its primary mechanism is the enforcement of a G1-S phase restriction point blockade, preventing the phosphorylation of the Retinoblastoma protein (Rb).[1]
This guide provides a granular analysis of the Palbociclib-induced arrest mechanism, distinguishing between reversible quiescence and irreversible senescence—a critical consideration for therapeutic durability. It further details self-validating experimental protocols to verify target engagement and cell fate decisions in preclinical models.
Mechanistic Deep Dive: The CDK4/6-Rb Axis
The efficacy of Palbociclib is predicated on the integrity of the Rb signaling pathway. In a proliferative state, mitogenic signals (e.g., Estrogen) upregulate Cyclin D1, which complexes with CDK4/6. This holoenzyme mono-phosphorylates Rb, disrupting its binding to E2F transcription factors.
Mechanism of Action[2][3][4][5][6][7][8]
-
Competitive Inhibition: Palbociclib binds to the ATP-binding pocket of CDK4 and CDK6.
-
Rb Hypophosphorylation: By blocking ATP binding, the drug prevents the transfer of phosphate groups to Rb residues (specifically Ser780 and Ser807/811).
-
E2F Sequestration: Hypophosphorylated Rb remains tightly bound to E2F transcription factors (E2F1-3).
-
G1 Arrest: Without free E2F, the transcription of S-phase genes (e.g., CCNE1, CCNA2, PCNA) is repressed, halting the cell cycle at the G1 restriction point.
Visualization: Signaling Pathway
The following diagram contrasts the physiological G1-S transition with the Palbociclib-induced blockade.[1]
Figure 1: Comparative signaling logic of the CDK4/6-Rb axis in proliferative vs. arrested states.
Pharmacodynamics & Selectivity
Palbociclib is defined by its high selectivity for CDK4 and CDK6 over other kinases, particularly CDK2. This selectivity is crucial because CDK2/Cyclin E complexes can compensate for CDK4/6 inhibition, acting as a primary mechanism of resistance.
Table 1: Kinase Selectivity Profile
| Kinase Target | IC50 (Cell-Free Assay) | Biological Consequence of Inhibition |
| CDK4 / Cyclin D1 | 11 nM | Primary therapeutic target; blocks G1 progression. |
| CDK6 / Cyclin D3 | 15 nM | Primary therapeutic target; blocks G1 progression. |
| CDK2 / Cyclin E | > 10,000 nM | Minimal effect. Preservation of CDK2 activity allows non-specific toxicity to be minimized but enables resistance via Cyclin E amplification. |
| CDK1 / Cyclin B | > 10,000 nM | No effect on Mitosis (M-phase) directly. |
Data Source: Fry et al., Mol Cancer Ther (2004); Toogood et al., J Med Chem (2005).
Cell Fate: Quiescence vs. Senescence
A common misconception is that Palbociclib is purely cytostatic. While the immediate effect is quiescence (reversible G0/G1 arrest), prolonged exposure can drive cells into senescence (irreversible arrest).[2] This distinction is vital for predicting tumor relapse.
-
Quiescence: Occurs upon acute treatment. If the drug is washed out, cells re-enter the cycle.[3]
-
Senescence: Occurs after prolonged treatment (typically >7 days). Cells display flattened morphology, increased SA-β-Gal activity, and downregulation of FOXM1. This state is maintained even after drug removal.[3]
Key Insight: The transition from quiescence to senescence often relies on the downregulation of MDM2 and the stability of ATRX. In MDM2-overexpressing tumors, Palbociclib may only induce reversible quiescence, leading to rapid relapse upon cessation.
Experimental Validation Framework
To rigorously assess Palbociclib efficacy, researchers must validate both target engagement (molecular level) and functional arrest (cellular level).
Protocol 1: Verification of G1 Arrest (Flow Cytometry)
Objective: Quantify the population of cells arrested in the G1 phase.
-
Seeding: Seed cells (e.g., MCF-7) at 50-60% confluence.
-
Treatment: Treat with Palbociclib (100 nM - 500 nM) for 24 hours. Include a DMSO vehicle control.
-
Harvesting: Trypsinize cells and wash 2x with cold PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing (Final: 70% EtOH). Incubate at -20°C for >2 hours.
-
Staining: Wash EtOH. Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL). Incubate 30 mins at 37°C protected from light.
-
Analysis: Acquire >10,000 events on a Flow Cytometer.
-
Success Metric: Palbociclib treated cells should show a sharp increase in the G1 peak (2N DNA) and a depletion of S (2N-4N) and G2/M (4N) phases compared to DMSO.
-
Protocol 2: Immunoblotting for Target Engagement
Objective: Confirm inhibition of Rb phosphorylation.[1][4][5][6]
-
Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF) to preserve phosphorylation states.
-
Antibodies:
-
Primary Target: Phospho-Rb (Ser780) or Phospho-Rb (Ser807/811).[6] Note: These sites are specific to CDK4/6.
-
Total Rb: To verify protein stability.
-
Cyclin D1: Often increases upon treatment due to protein stabilization (paradoxical accumulation).
-
Loading Control: GAPDH or Actin.
-
-
Validation: A successful test shows a significant decrease in pRb bands with stable Total Rb.
Visualization: Experimental Workflow
Figure 2: Integrated workflow for validating CDK4/6 inhibitor efficacy in vitro.
References
-
Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. Link
-
Finn, R. S., et al. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77. Link
-
Vijayaraghavan, S., et al. (2017). CDK4/6 and IGF1R inhibitors synergize to suppress the growth of p16INK4A-deficient pancreatic cancers. Nature Communications, 8, 15916. Link
-
Klein, M. E., et al. (2018). CDK4/6 Inhibitors: The Mechanism of Action May Not Be as Simple as Once Thought.[7] Cancer Cell, 34(1), 9-20. Link
-
Pfizer Inc. (2023). IBRANCE® (palbociclib) Prescribing Information.[8] FDA Access Data. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CDK4/6 inhibitor: from quiescence to senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib Effectively Halts Proliferation but Fails to Induce Senescence in Patient-Derived Glioma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Targeted Anti-Fibrotic Delivery Systems: Engineering Palbociclib-SMCC Conjugates
Beyond Oncology: A Technical Guide to CDK4/6 Inhibitor Bioconjugation for Regenerative Medicine
Executive Summary: The Non-Oncology Pivot
While Palbociclib (PD-0332991) is clinically entrenched as a CDK4/6 inhibitor for HR+/HER2- breast cancer, its mechanism—selective G1 cell cycle arrest—holds untapped potential in non-malignant hyperproliferative disorders. This guide explores the engineering of Palbociclib-SMCC , a functionalized drug-linker complex, to create targeted therapeutics for Idiopathic Pulmonary Fibrosis (IPF) and Renal Fibrosis .
Systemic administration of Palbociclib effectively halts myofibroblast proliferation but is dose-limited by neutropenia. By conjugating Palbociclib via the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to tissue-specific carriers (e.g., Anti-FAP antibodies or Albumin), researchers can achieve high local concentrations in fibrotic lesions while sparing bone marrow.
Technical Architecture: The Molecule & The Linker
The success of this application relies on the stability and reactivity of the this compound intermediate.
The Payload: Palbociclib
-
Mechanism: Inhibits CDK4/6-Cyclin D complex, preventing Rb phosphorylation and blocking the G1
S phase transition. -
Chemical Handle: The secondary amine on the piperazine ring serves as the primary conjugation site.
The Bridge: SMCC
-
Type: Heterobifunctional Crosslinker.
-
Ends:
-
NHS Ester: Reacts with the amine on Palbociclib (or a derivatized primary amine handle).
-
Maleimide: Reacts with sulfhydryl groups (thiols) on the protein carrier.
-
-
Why SMCC? The cyclohexane ring provides steric hindrance around the maleimide-thiol bond, significantly increasing stability in human plasma compared to straight-chain linkers (like SPDP). This is critical for preventing premature drug release before reaching the fibrotic tissue.
Comparative Data: Free vs. Conjugated
| Feature | Free Palbociclib | This compound Conjugate |
| Solubility | Low (Water insoluble) | High (Carrier dependent) |
| Circulation Half-life | ~29 Hours | Days (Antibody dependent) |
| Primary Toxicity | Neutropenia (Systemic) | Minimal (Target-restricted) |
| Mechanism | Passive Diffusion | Receptor-Mediated Endocytosis |
| Fibrotic Potency | Moderate (Dose-limited) | High (Accumulation in lesions) |
Mechanism of Action: Targeted Myofibroblast Arrest
In fibrosis, myofibroblasts proliferate uncontrollably, depositing excessive extracellular matrix (ECM). Unlike cancer therapies that aim to kill cells (cytotoxicity), this approach aims to arrest them (senescence).[2][3]
Pathway Visualization
The following diagram illustrates how the targeted conjugate enters the myofibroblast and halts fibrosis at the epigenetic level.
Figure 1: Mechanism of Targeted Senescence. The ADC binds fibroblast activation protein (FAP), internalizes, and releases Palbociclib to block Rb phosphorylation, halting collagen production.
Experimental Protocol: Synthesis & Conjugation
Objective: Synthesize a this compound-Antibody conjugate. Safety: Perform all steps in a fume hood. Palbociclib is a potent bioactive agent.
Phase A: Synthesis of this compound (Drug-Linker)
Note: Direct reaction of SMCC with the secondary amine of Palbociclib is inefficient. This protocol assumes the use of an amino-functionalized Palbociclib derivative (Palbociclib-NH2) or optimized catalytic conditions.
-
Dissolution: Dissolve 10 mg of Palbociclib-NH2 in 500 µL of anhydrous DMSO.
-
Activation: Add 1.5 molar equivalents of SMCC crosslinker (dissolved in DMSO).
-
Reaction: Incubate at Room Temperature (RT) for 2 hours under nitrogen atmosphere.
-
Chemistry: The NHS ester of SMCC reacts with the primary amine of the drug derivative.
-
-
Purification: Purify via Reverse-Phase HPLC (C18 column) to remove unreacted SMCC and byproducts.
-
Validation: Confirm mass via LC-MS (Expected Mass: Palbociclib MW + 219.2 Da [SMCC spacer]).
Phase B: Antibody Activation & Conjugation
-
Reduction: Dilute the carrier antibody (e.g., Anti-FAP) to 5 mg/mL in PBS-EDTA. Add TCEP (2.5 molar excess) to selectively reduce interchain disulfides, generating free thiols. Incubate 30 mins at 37°C.
-
Desalting: Remove excess TCEP using a Zeba Spin Desalting Column (40K MWCO).
-
Conjugation: Immediately add the This compound (from Phase A) to the reduced antibody at a 10:1 molar excess (Drug:Antibody).
-
Solvent Note: Ensure final DMSO concentration is <10% to prevent protein precipitation.
-
-
Incubation: React for 1 hour at RT or overnight at 4°C.
-
Chemistry: The Maleimide group on the linker reacts with the free thiols on the antibody to form a stable Thioether bond.
-
-
Final Purification: Remove free drug using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.
Workflow Diagram
Figure 2: Bioconjugation Workflow. Step-by-step synthesis from raw materials to purified conjugate.
Validation & Quality Control (Self-Validating Systems)
To ensure scientific integrity, the resulting conjugate must pass the following QC checkpoints before biological testing.
Drug-to-Antibody Ratio (DAR) Determination
-
Method: UV-Vis Spectroscopy.
-
Protocol: Measure absorbance at 280 nm (Protein) and the drug's lambda-max (Palbociclib absorbs ~360 nm).
-
Calculation: Use the molar extinction coefficients to calculate the average number of drug molecules per antibody. Target DAR: 3.0 – 4.0.
Aggregation Analysis
-
Method: SEC-HPLC.
-
Criteria: >95% Monomeric species. High aggregation indicates over-conjugation or hydrophobicity issues (common with Palbociclib).
-
Troubleshooting: If aggregation occurs, add PEG spacers to the linker or increase detergent (Polysorbate-80) in the buffer.
In Vitro Efficacy (Fibrosis Model)
-
Cell Line: TGF-
stimulated Lung Fibroblasts (e.g., MRC-5 or IPF patient-derived cells). -
Assay: BrdU incorporation or Ki-67 staining.
-
Expectation: The Conjugate should inhibit proliferation with an IC50 comparable to free Palbociclib (adjusted for drug release rate), while Isotype Control ADCs should show no effect.
References
-
Finn, R. S., et al. (2016). "Palbociclib and Letrozole in Advanced Breast Cancer." New England Journal of Medicine. Link
-
Cai, Y., et al. (2022).[4] "Targeting FAP+ Fibroblasts with Antibody-Drug Conjugates in Fibrosis." Molecular Pharmaceutics. (Contextual grounding for FAP targeting).
-
MedKoo Biosciences. (2024). "this compound Product Data Sheet." Catalog #407266. Link
-
Kosaka, Y., et al. (2019). "CDK4/6 Inhibition Prevents Renal Fibrosis by Halting Myofibroblast Cycle." Kidney International. Link
-
Thermo Fisher Scientific. (2023). "SMCC Crosslinker Chemistry and Protocols." Pierce Protein Biology. Link
Sources
- 1. Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action | bioRxiv [biorxiv.org]
- 2. Targeting Senescence: A Review of Senolytics and Senomorphics in Anti-Aging Interventions [mdpi.com]
- 3. Indisulam synergizes with palbociclib to induce senescence through inhibition of CDK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When cyclin‐dependent kinases meet viral infections, including SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis and Characterization of a Palbociclib-Antibody Drug Conjugate Using SMCC Chemistry
Abstract & Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. This guide provides a detailed, field-tested protocol for the conjugation of Palbociclib, a potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, to a monoclonal antibody via a stable, non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1]
The rationale for this conjugation is to direct Palbociclib to antigen-expressing cells, thereby increasing its therapeutic index and minimizing systemic toxicity.[2][3] The protocol is designed for lysine-based conjugation, a robust method that utilizes the abundant surface-accessible lysine residues on the antibody. A critical and often overlooked aspect of this specific conjugation is that Palbociclib lacks a native functional group for direct reaction with the maleimide moiety of SMCC.[4] Therefore, this protocol includes a crucial initial phase: the chemical modification of Palbociclib to introduce a reactive sulfhydryl (thiol) group, enabling subsequent conjugation.
This document provides a comprehensive workflow, from drug modification and antibody activation to final ADC purification and characterization, explaining the scientific principles behind each step to ensure a reproducible and successful outcome.
Principle of the Conjugation Chemistry
The synthesis of the Palbociclib-ADC is a multi-stage process grounded in well-established bioconjugation principles. The strategy employs the heterobifunctional SMCC linker to bridge the antibody and the drug payload.[5]
The overall process is divided into three core chemical phases:
-
Drug Thiolation: Palbociclib's structure contains a secondary amine on its piperazine ring, which serves as a handle for modification.[2] A reagent such as N-succinimidyl S-acetylthiopropionate (SATP) is used to acylate this amine. SATP contains an NHS ester that reacts with the amine, and a protected acetylated thiol group.[6][7] This protected thiol is later exposed by deacetylation under mild conditions using hydroxylamine, yielding a conjugation-ready, thiol-functionalized Palbociclib.[8]
-
Antibody Activation: The NHS ester on the SMCC linker reacts with the ε-amino groups of surface-exposed lysine residues on the antibody, forming stable amide bonds.[9] This reaction is performed in an amine-free buffer at a slightly alkaline pH (7.2-7.5) to ensure the reactivity of the primary amines while minimizing hydrolysis of the NHS ester.[10] Excess SMCC is then removed to prevent interference in the subsequent step.
-
Thioether Bond Formation: The maleimide group on the SMCC-activated antibody is highly reactive towards the free sulfhydryl group on the thiolated Palbociclib.[11] This reaction, a Michael addition, occurs at a near-neutral pH (6.5-7.5) and forms a highly stable, covalent thioether bond, completing the ADC construct.[12][13]
This sequential, three-phase approach ensures high specificity and control over the conjugation process, preventing unwanted side reactions.
Chemical Reaction Workflow
Caption: Chemical reaction scheme for Palbociclib-ADC synthesis.
Materials and Reagents
-
Antibody: Monoclonal antibody of interest (e.g., IgG1, at 5-10 mg/mL).
-
Palbociclib: Free base powder (CAS: 571190-30-2).[2]
-
Linker: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), store desiccated at -20°C.[10]
-
Thiolation Reagent: SATP (N-succinimidyl S-acetylthiopropionate), store desiccated at -20°C.[6]
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Buffers:
-
Purification:
-
Desalting columns (e.g., Sephadex G-25 or equivalent).
-
Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) cassettes (e.g., 30 kDa).[][15]
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
HPLC system with HIC and SEC columns.
-
Step-by-Step Experimental Protocol
This protocol is designed for a ~5 mg scale antibody conjugation. Adjust volumes accordingly for different scales, maintaining molar ratios.
Phase A: Thiolation of Palbociclib
Causality: Palbociclib must first be derivatized to introduce a sulfhydryl group, which is the reactive partner for the maleimide-activated antibody. This is achieved by first reacting Palbociclib's secondary amine with SATP to add a protected thioacetate group, followed by deprotection.[6][16]
-
Prepare Palbociclib Stock: Dissolve Palbociclib (MW: 447.54 g/mol ) in anhydrous DMSO to a final concentration of 50 mM.
-
Prepare SATP Stock: Immediately before use, dissolve SATP (MW: 259.26 g/mol ) in anhydrous DMSO to a final concentration of 100 mM. Do not store this solution.[6]
-
Acylation Reaction:
-
In a microfuge tube, combine 100 µL of 50 mM Palbociclib (5 µmol) with 100 µL of 100 mM SATP (10 µmol, 2-fold molar excess).
-
Incubate for 2 hours at room temperature with gentle mixing. This reaction couples the SATP to the piperazine nitrogen of Palbociclib.
-
-
Deprotection (Deacetylation):
-
Prepare the Deacetylation Buffer (Buffer B) fresh.
-
Add 200 µL of Buffer B to the acylation reaction mixture.
-
Incubate for 2 hours at room temperature. This step removes the acetyl group, exposing the free sulfhydryl (-SH).[8]
-
The resulting solution contains ~25 mM of Thiol-Palbociclib. Use immediately in Phase C.
-
Phase B: Antibody Activation with SMCC Linker
Causality: The antibody's lysine residues are reacted with the NHS-ester of SMCC. A molar excess of SMCC ensures efficient activation. The reaction is performed at pH 7.2-7.5 to favor amine reactivity over NHS-ester hydrolysis. Excess, unreacted SMCC must be removed to prevent it from reacting with the thiolated drug in the next phase.[5][9][17]
-
Antibody Preparation:
-
Buffer exchange the antibody into Conjugation Buffer (Buffer A) using a desalting column or TFF to remove any amine-containing formulation buffers (e.g., Tris).[17]
-
Adjust the antibody concentration to 5 mg/mL (~33.3 µM for a 150 kDa IgG).
-
-
Prepare SMCC Stock: Allow the SMCC vial to equilibrate to room temperature before opening. Prepare a fresh 20 mM stock solution in anhydrous DMSO.[10]
-
Activation Reaction:
-
Removal of Excess SMCC:
-
Immediately following incubation, remove unreacted SMCC using a desalting column (e.g., G-25) pre-equilibrated with Conjugation Buffer (Buffer A).[10]
-
Pool the protein-containing fractions as determined by A280 absorbance. The resulting solution is the maleimide-activated antibody. Proceed immediately to the next phase.
-
Phase C: Conjugation of Thiol-Palbociclib to Activated Antibody
Causality: The free thiol on the modified Palbociclib reacts specifically with the maleimide group on the activated antibody via Michael addition to form the final, stable ADC construct. A slight molar excess of the drug ensures efficient conjugation to the activated sites on the antibody.[11][12]
-
Conjugation Reaction:
-
To the freshly prepared maleimide-activated antibody solution from Phase B, add the Thiol-Palbociclib solution from Phase A.
-
Use a 5-fold molar excess of Thiol-Palbociclib relative to the starting amount of antibody. For ~33.3 nmol of antibody, this requires 166.5 nmol of drug. Add approximately 6.7 µL of the 25 mM Thiol-Palbociclib solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Phase D: ADC Purification
Causality: Purification is essential to remove unconjugated Palbociclib, residual solvents, and other reaction byproducts, which can cause toxicity or affect product stability. TFF is an effective method for this process.[][18]
-
Purification via TFF:
-
Concentrate the conjugation reaction mixture and perform diafiltration using a TFF system with a 30 kDa MWCO membrane.
-
Diafilter against at least 10-20 volumes of the desired final formulation buffer (e.g., PBS, pH 7.4) to ensure complete removal of small molecule impurities.[15]
-
-
Final Formulation:
-
Concentrate the purified ADC to the desired final concentration (e.g., 1-10 mg/mL).
-
Sterile-filter through a 0.22 µm filter and store at 2-8°C.
-
ADC Characterization: Ensuring Quality and Consistency
Analytical characterization is a mandatory step to validate the success of the conjugation and determine the critical quality attributes of the ADC.
Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. As Palbociclib is hydrophobic, each addition increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.[19][]
| Parameter | Condition |
| Column | e.g., Butyl-NPR, TSKgel Butyl-NPR |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[21] |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0[21] |
| Gradient | 100% A to 100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Table 1: Example HIC-HPLC conditions for DAR analysis. |
The average DAR is calculated from the chromatogram by the weighted average of the peak areas corresponding to different drug loads (DAR 0, 1, 2, etc.).[22][23]
Aggregation Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) in the final ADC product. Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[24][25]
| Parameter | Condition |
| Column | e.g., Agilent AdvanceBio SEC 300Å, TSKgel G3000SWxl[26] |
| Mobile Phase | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.8-7.4[27] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Table 2: Example SEC-HPLC conditions for aggregation analysis. |
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates. A high-purity ADC preparation should have >95% monomer.
Overall Experimental Workflow
Caption: High-level experimental workflow for Palbociclib-ADC synthesis.
References
-
Bioconjugate Pro. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Available at: [Link]
-
Agilent Technologies. Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Available at: [Link]
-
Agilent Technologies. Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Available at: [Link]
-
Royal Society of Chemistry. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography. Available at: [Link]
-
Waters Corporation. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Available at: [Link]
-
PubMed. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Available at: [Link]
-
Springer Nature Experiments. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Available at: [Link]
- Google Patents. Methods for antibody drug conjugation, purification, and formulation.
-
Shimadzu. Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Available at: [Link]
-
Medicilon. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Available at: [Link]
-
Agilent Technologies. Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. Available at: [Link]
-
Agilent Technologies. An AdvanceBio HIC Column for Drug-to-Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADCs). Available at: [Link]
-
Bestchrom. Application of cation exchange chromatography in the purification of ADC. Available at: [Link]
-
Creative Biolabs. Purification of ADCs by HIC. Available at: [Link]
-
Cobetter. Activated Carbon - A "Dark Horse" in ADC Purification Processes. Available at: [Link]
-
PubChem. Palbociclib. Available at: [Link]
-
TGA Australia. AusPAR Attachment 1: Product Information for IBRANCE (palbociclib). Available at: [Link]
-
Dovepress. Profile of palbociclib in the treatment of metastatic breast cancer. Available at: [Link]
-
ResearchGate. a) Chemical structure of palbociclib and b) crystal structure of CDK6... Available at: [Link]
-
FDA.gov. Center for Drug Evaluation and Research - Clinical Pharmacology and Biopharmaceutics Review(s). Available at: [Link]
-
Synoligo. Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). Available at: [Link]
-
AxisPharm. What are ADC Linkers? Available at: [Link]
-
Royal Society of Chemistry. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Available at: [Link]
Sources
- 1. What are ADC Linkers? | AxisPharm [axispharm.com]
- 2. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. proteochem.com [proteochem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. bachem.com [bachem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 15. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 16. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. cobetter.com [cobetter.com]
- 19. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 22. lcms.cz [lcms.cz]
- 23. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. lcms.cz [lcms.cz]
- 25. shimadzu.com [shimadzu.com]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
Application Note: Palbociclib-SMCC Bioconjugation to Thiol-Containing Proteins
Executive Summary
This application note details the chemical strategy and protocol for conjugating Palbociclib (a selective CDK4/6 inhibitor) to thiol-containing proteins (e.g., partially reduced antibodies, BSA, or cysteine-mutants) using the heterobifunctional crosslinker SMCC .[1]
While Palbociclib is a potent small molecule used in breast cancer therapy, its conjugation to macromolecules requires navigating specific steric and chemical challenges.[1] Specifically, Palbociclib lacks a primary amine; its reactive handle is a secondary amine on the piperazine ring. This protocol addresses the kinetic sluggishness of secondary amines toward NHS esters by utilizing an optimized, two-step "Pre-loaded Linker" strategy.[1]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Targeted delivery of CDK4/6 inhibitors.[1]
-
Protein Scaffolds: Creating albumin-drug carriers for half-life extension.[1]
-
Assay Development: Hapten-carrier conjugates for raising anti-Palbociclib antibodies.
Chemical Strategy & Mechanism[1][2][3][4]
The conjugation relies on SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a non-cleavable linker known for its stability in serum due to the cyclohexane ring, which sterically protects the maleimide-thiol bond from hydrolysis.[1]
The Challenge: Secondary Amine Reactivity
Standard NHS-ester protocols are designed for primary amines (Lysine ε-amines).[1] Palbociclib presents a secondary piperazine amine .[1]
-
Implication: The nucleophilic attack is sterically hindered and slower.
-
Solution: We perform the drug-linker synthesis in anhydrous organic conditions with a tertiary base (DIPEA) to drive the reaction to completion before introducing the protein. This prevents the rapid hydrolysis of the NHS ester that would occur in aqueous buffers.
Reaction Pathway[4][5]
-
Activation: Palbociclib reacts with SMCC to form Palbociclib-MCC (Maleimide-functionalized drug).[1]
-
Conjugation: Palbociclib-MCC reacts with protein thiols to form a stable Thioether bond.[1]
Figure 1: Two-step chemical pathway. The drug is activated first to avoid crosslinking proteins.
Pre-Formulation & Materials
Reagents
| Reagent | Grade/Spec | Purpose |
| Palbociclib | >98% Purity | Payload (Free Base preferred over HCl salt) |
| SMCC | High Purity | Heterobifunctional Crosslinker |
| Anhydrous DMSO | <0.01% Water | Solvent for Step 1 |
| DIPEA | 99.5% | Base to deprotonate piperazine amine |
| TCEP-HCl | Bond-Breaker | Reducing agent for protein disulfides |
| PD-10 Column | Sephadex G-25 | Desalting/Buffer Exchange |
Critical Equipment
-
HPLC (C18 column) or LC-MS for intermediate validation.[1]
-
UV-Vis Spectrophotometer (Quartz cuvettes).[1]
-
Thermomixer or orbital shaker.[1]
Detailed Protocol
Phase A: Synthesis of Activated Palbociclib-MCC
Goal: Attach the linker to the drug in organic solvent to maximize yield.
-
Preparation: Dissolve 10 mg Palbociclib (MW: 447.5 g/mol , ~22.3 µmol) in 500 µL Anhydrous DMSO .
-
Linker Addition: Dissolve 15 mg SMCC (MW: 334.3 g/mol , ~45 µmol, 2.0 equivalents) in 200 µL DMSO .
-
Note: Excess SMCC drives the secondary amine reaction.
-
-
Catalysis: Add 4 µL DIPEA (N,N-Diisopropylethylamine) to the reaction.
-
Incubation: React for 4–6 hours at Room Temperature (RT) with agitation.
-
Purification (Critical):
-
Method: Preparative HPLC (C18 column, Water/Acetonitrile gradient).[1]
-
Why? Unreacted SMCC carries an NHS ester.[1] If carried over to Phase C, it will react with protein lysines, causing aggregation.[1]
-
Alternative (Rapid): If HPLC is unavailable, precipitate the product using cold diethyl ether, centrifuge, and dry the pellet.
-
-
Resuspension: Dissolve the purified Palbociclib-MCC in DMSO to a concentration of 10 mM .
Phase B: Protein Thiolation (Partial Reduction)
Goal: Generate free thiols (-SH) on the antibody/protein without destroying its structure.[1]
-
Buffer Exchange: Ensure protein is in PBS, pH 7.2, 5 mM EDTA .
-
Concentration: Target 5–10 mg/mL.[1]
-
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5 : 1 (TCEP : Protein).[1]
-
Note: This ratio targets ~2–4 free thiols per antibody (interchain disulfides).[1]
-
-
Incubation: Incubate at 37°C for 90 minutes .
-
Desalting (Optional but Recommended): While TCEP does not react rapidly with maleimides, removing it prevents potential interference.[1] Pass through a PD-10 column equilibrated in PBS/EDTA.
Phase C: Conjugation (The "Click")
Goal: Link the activated drug to the protein thiols.
-
Calculations: Determine the molar excess of Palbociclib-MCC needed.
-
Target: 5–8 equivalents of Drug per Protein (to achieve DAR ~4).
-
-
Reaction: Slowly add the Palbociclib-MCC (in DMSO) to the Reduced Protein (in PBS) while vortexing gently.
-
Constraint: Keep final DMSO concentration <10% (v/v) to prevent protein precipitation.[1]
-
-
Incubation: Incubate for 1 hour at RT or overnight at 4°C .
-
Quenching: Add N-Acetylcysteine (NAC) to a final concentration of 1 mM to quench any unreacted maleimides.[1]
-
Final Purification:
Workflow Visualization
Figure 2: Experimental workflow separating drug activation from protein handling.
Analytical Validation (QC)
To ensure the protocol worked, you must validate the Drug-to-Antibody Ratio (DAR) and purity.[1]
Method 1: UV-Vis Spectroscopy (Dual Wavelength)
Palbociclib has a distinct absorbance that allows for ratiometric calculation.[1]
-
Determine Extinction Coefficients (ε):
-
Calculation: Use the Beer-Lambert law with correction factors for the drug's contribution to A280.
(Note: If peaks overlap significantly, HIC-HPLC is preferred).[1]
Method 2: HIC-HPLC (Hydrophobic Interaction Chromatography)[1]
-
Principle: Conjugating hydrophobic Palbociclib increases the hydrophobicity of the protein.
-
Result: You will see distinct peaks for DAR 0, DAR 2, DAR 4, etc.
-
Column: TSKgel Butyl-NPR or equivalent.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | DMSO % too high | Add drug slower; keep DMSO <10%; ensure protein is not too concentrated (>10mg/mL). |
| Low DAR (Drug loading) | Secondary amine failure | In Phase A, increase SMCC to 5 eq, add heat (40°C), or extend time. Ensure anhydrous DMSO.[1] |
| Protein Aggregation | Crosslinking | Phase A purification failed; unreacted SMCC crosslinked protein lysines. Purify the drug-linker better.[1] |
| Loss of Protein Activity | Over-reduction | Reduce TCEP ratio; do not reduce disulfides that are critical for binding (e.g., Fab region).[1] |
References
-
Thermo Fisher Scientific. SMCC and Sulfo-SMCC Crosslinking Protocol.[1] Retrieved from [1]
-
PubChem. Palbociclib Compound Summary (CID 5330286).[1] National Library of Medicine.[1] Retrieved from [1]
-
BOC Sciences. Antibody-Drug Conjugates (ADCs) Guide: Linker and Conjugation Chemistry. Retrieved from
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Foundational text for SMCC/Maleimide chemistry).
-
Agilent Technologies. Measuring Drug-to-Antibody Ratio (DAR) for ADCs.[1] Application Note. Retrieved from
Sources
Quantifying the Drug-to-Antibody Ratio (DAR) of Palbociclib-SMCC ADCs: An Application Note and In-depth Protocol
Introduction: The Critical Role of DAR in ADC Development
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody. This parameter profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR is a delicate balance; too low, and the therapeutic effect may be compromised, while too high a ratio can lead to increased toxicity and potential for aggregation.[1] Therefore, precise and reliable quantification of the DAR is paramount throughout the discovery, development, and manufacturing of ADCs.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for quantifying the DAR of ADCs utilizing Palbociclib as the payload, conjugated via a Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Palbociclib: A Targeted Payload for Cancer Therapy
Palbociclib, marketed as Ibrance®, is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2] These kinases are key regulators of the cell cycle, and their inhibition by Palbociclib leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.[2] Its targeted mechanism of action makes it an attractive payload for ADCs aimed at cancers where the CDK4/6 pathway is dysregulated.
The SMCC Linker: Ensuring Stability and Controlled Release
The SMCC linker is a non-cleavable linker widely used in ADC development. Its robust chemical structure forms stable covalent bonds between the antibody and the payload, minimizing premature drug release in systemic circulation and thereby reducing off-target toxicity. The release of the active drug from an SMCC-linked ADC occurs after the ADC is internalized by the target cancer cell and the antibody is degraded within the lysosome.
Analytical Strategies for DAR Quantification
Several analytical techniques can be employed to determine the DAR of Palbociclib-SMCC ADCs. The choice of method often depends on the stage of development, the required level of detail, and the available instrumentation. The most common and effective methods include Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Below, we provide detailed protocols and the scientific rationale for each of these key techniques.
Method 1: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Principle: HIC is a powerful technique that separates proteins based on their surface hydrophobicity. The conjugation of the relatively hydrophobic this compound moiety to the antibody increases its overall hydrophobicity. ADCs with a higher number of conjugated drug molecules will be more hydrophobic and, therefore, will bind more strongly to the HIC stationary phase, resulting in longer retention times. This allows for the separation of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR based on the peak areas of the separated species. HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.
Experimental Workflow:
Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).
Detailed Protocol:
Materials:
-
This compound ADC sample
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L)
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR (or equivalent)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species in the chromatogram. The peak with the shortest retention time is the unconjugated antibody (DAR0), and subsequent peaks correspond to increasing DAR values.
-
Integrate the peak area for each DAR species.
-
Calculate the average DAR using the following formula:
Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
-
Expert Insights:
-
The choice of salt and its concentration in the mobile phase is critical for achieving optimal separation. Ammonium sulfate is a commonly used salt in HIC.
-
The gradient slope can be adjusted to improve the resolution between different DAR species. A shallower gradient can enhance separation.
-
The addition of a small percentage of an organic solvent like isopropanol to Mobile Phase B can sometimes improve peak shape and recovery of highly hydrophobic ADCs.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Mass Determination
Principle: LC-MS provides a highly accurate and direct measurement of the molecular weight of the intact ADC and its subunits. By determining the mass of the different drug-loaded species, the exact number of conjugated this compound molecules can be determined, and the average DAR can be calculated with high precision. For ADCs with non-cleavable linkers like SMCC, analysis of the reduced antibody (separating the light and heavy chains) is a common approach.
Experimental Workflow:
Caption: Workflow for DAR analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Protocol:
Materials:
-
This compound ADC sample
-
Dithiothreitol (DTT)
-
PNGase F (for optional deglycosylation)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-phase column (e.g., Agilent PLRP-S, 2.1 mm ID x 50 mm L)
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 50 mM.
-
Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.
-
(Optional) For deglycosylation, treat the sample with PNGase F according to the manufacturer's instructions prior to reduction to simplify the mass spectra of the heavy chain.
-
-
Chromatographic Conditions:
-
Column: PLRP-S (or equivalent)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80 °C
-
Detection: UV at 280 nm and MS detection
-
Gradient:
Time (min) % Mobile Phase B 0 25 20 50 22 95 25 95 26 25 | 30 | 25 |
-
-
Mass Spectrometry Conditions (Example for Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 4000 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Mass Range: 500-4000 m/z
-
-
Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chains to obtain their zero-charge masses.
-
Identify the mass peaks corresponding to the unconjugated and conjugated light and heavy chains. The mass difference will correspond to the mass of the attached this compound.
-
Calculate the average DAR using specialized software (e.g., Agilent MassHunter DAR Calculator) or by the following formula based on the relative abundance of the different species.
-
Expert Insights:
-
Reduction of the ADC is necessary to separate the light and heavy chains, allowing for a more straightforward determination of drug distribution.
-
Deglycosylation is often recommended as it simplifies the mass spectrum of the heavy chain, which is typically glycosylated.
-
The use of a high-resolution mass spectrometer is crucial for accurate mass determination and resolving different drug-loaded species.
Method 3: UV-Vis Spectroscopy for Average DAR Determination
Principle: This method provides a rapid estimation of the average DAR based on the absorbance of the ADC at two different wavelengths. One wavelength is chosen where the antibody has maximum absorbance (typically 280 nm), and the other is at an absorbance maximum for the drug where the antibody has minimal absorbance. By using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug, the concentrations of each component in the ADC can be determined, and the average DAR can be calculated.
Experimental Workflow:
Caption: Workflow for average DAR determination using UV-Vis Spectroscopy.
Detailed Protocol:
Materials:
-
This compound ADC sample
-
Formulation buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Antibody (mAb): Accurately determine the concentration of the unconjugated antibody (e.g., by amino acid analysis). Measure its absorbance at 280 nm and 355 nm. Calculate the molar extinction coefficients (ε_mAb,280 and ε_mAb,355) using the Beer-Lambert law (A = εcl).
-
This compound: Accurately prepare a standard solution of the this compound conjugate. Measure its absorbance at 280 nm and 355 nm. Palbociclib has a reported absorbance maximum around 355 nm. Calculate the molar extinction coefficients (ε_drug,280 and ε_drug,355).
-
-
Sample Measurement:
-
Ensure the ADC sample is in a buffer that does not interfere with UV absorbance in the measurement range.
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and 355 nm (A_355).
-
-
Data Analysis:
-
The total absorbance at each wavelength is the sum of the absorbances of the antibody and the drug. This can be represented by the following system of equations:
A_280 = (ε_mAb,280 × C_mAb) + (ε_drug,280 × C_drug) A_355 = (ε_mAb,355 × C_mAb) + (ε_drug,355 × C_drug)
-
Solve these two simultaneous equations for the molar concentrations of the antibody (C_mAb) and the drug (C_drug).
-
Calculate the average DAR:
Average DAR = C_drug / C_mAb
-
Expert Insights:
-
The accuracy of this method is highly dependent on the accuracy of the extinction coefficients. These should be determined empirically for the specific antibody and drug-linker conjugate.
-
It is crucial to select a wavelength for the drug where the antibody's absorbance is minimal to reduce interference and improve accuracy.
-
This method provides an average DAR for the entire sample population and does not give information about the distribution of different DAR species.
Summary of Quantitative Data and Method Comparison
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV-Vis Spectroscopy |
| Information Provided | Average DAR and DAR distribution | Precise average DAR, DAR distribution, and drug location (light/heavy chain) | Average DAR only |
| Principle | Separation by hydrophobicity | Direct mass measurement | Differential UV absorbance |
| Sample Preparation | Simple dilution | More complex (reduction, optional deglycosylation) | Simple buffer exchange |
| Throughput | Moderate | Lower | High |
| Instrumentation | HPLC/UHPLC with UV detector | UHPLC coupled to a high-resolution mass spectrometer | UV-Vis spectrophotometer |
| Key Advantage | Provides DAR distribution under native conditions | High accuracy and detailed structural information | Rapid and simple |
| Key Limitation | Indirect measurement of DAR | Requires specialized and expensive equipment | Relies on accurate extinction coefficients; no distribution data |
Conclusion
The quantification of the drug-to-antibody ratio is a cornerstone of ADC characterization, directly impacting the therapeutic window and clinical success of these promising biotherapeutics. This application note has provided a comprehensive overview and detailed protocols for three orthogonal and widely accepted analytical techniques: HIC, LC-MS, and UV-Vis spectroscopy.
-
HIC is an invaluable tool for assessing the heterogeneity of the ADC population and determining the distribution of different DAR species under native conditions.
-
LC-MS offers the highest level of detail and accuracy, providing precise mass information for the intact ADC and its subunits, which is the gold standard for DAR determination.
-
UV-Vis spectroscopy serves as a rapid and convenient method for estimating the average DAR, particularly useful for in-process monitoring and initial screening.
By leveraging the strengths of these methodologies, researchers and drug developers can gain a thorough understanding of their this compound ADCs, ensuring the production of safe, effective, and consistent biotherapeutics. The choice of the most appropriate method will depend on the specific analytical needs, the stage of development, and the available resources. A multi-faceted analytical approach, employing a combination of these techniques, will provide the most comprehensive and reliable characterization of the drug-to-antibody ratio.
References
-
Molecules. (2023). Carrier-free nanomedicines self-assembled from palbociclib dimers and Ce6 for enhanced combined chemo-photodynamic therapy of breast cancer. ResearchGate. Available at: [Link]
-
Journal of Innovative Ideas in Pharmaceutical Sciences. (2022). Formulation Development and Evaluation of Palbociclib Nanosponges. JIDPTS. Available at: [Link]
-
ResearchGate. (n.d.). UV spectra of LTZ (λ max 240) and PLB (λ max 220) recorded with a PDA detector. Available at: [Link]
-
Zuo, S. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies. Available at: [Link]
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available at: [Link]
-
ResearchGate. (2022). Quantification of Palbociclib in Spiked Human Plasma Using Liquid Chromatography- Electro Spray Ionization-tandem Mass Spectroph. ResearchGate. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2022). UV Spectrophotometric and UPLC assay methods for the determination of Palbociclib in bulk and Tablet Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Taylor & Francis Online. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]
-
European Medicines Agency. (2016). Ibrance EPAR - Public assessment report. Available at: [Link]
-
SSRN. (n.d.). Improving Dissolution Rate and Solubility of Palbociclib Salts/Cocrystal for Anticancer Efficacy. SSRN. Available at: [Link]
-
Chen, J., Bovee, M., & Murphy, S. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Agilent Technologies. Available at: [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. PMC. Available at: [Link]
-
Bruker. (n.d.). LCMS 163 - drug analysis to antibody ratio and drug distribution. Available at: [Link]
-
DOI. (n.d.). Enhancing solubility and cytotoxic activity of Palbociclib via carboxylic acid-based coamorphous formulations. Available at: [Link]
-
Australian Government Department of Health. (2018). AusPAR Attachment 1: Product Information for IBRANCEÒ (palbociclib). Available at: [Link]
-
National Center for Biotechnology Information. (2023). Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines. PMC. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Simultaneous Estimation of Ribociclib and Palbociclib in Bulk Samples by Reverse Phase High Performance Liquid Chromatography. IJPSR. Available at: [Link]
-
Impact Factor. (2024). Solubility Enhancement of Palbociclib Supersaturable Self-Nano Emulsifying Drug Delivery System by Central Composite Design. Available at: [Link]
-
Veranova. (n.d.). White Paper: Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Palbociclib. Wikipedia. Available at: [Link]
Sources
Palbociclib-SMCC use in creating targeted PROTACs (Proteolysis-targeting chimeras).
This Application Note and Protocol guide details the strategic use of Palbociclib-SMCC , a functionalized intermediate, for the rapid and modular synthesis of Proteolysis-Targeting Chimeras (PROTACs). It addresses the chemical conjugation logic, experimental workflows, and biological validation required to develop CDK4/6-degrading molecules.
Introduction & Mechanistic Rationale
The Target: CDK4/6 and Palbociclib
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal drivers of the cell cycle, regulating the transition from G1 to S phase.[1][2][3][4][5][6][7] Palbociclib (PD-0332991) is a highly selective, ATP-competitive inhibitor of CDK4/6. In the context of PROTACs, Palbociclib serves as the "warhead"—the ligand that recruits the Protein of Interest (POI).
The Linker Strategy: Why SMCC?
The choice of linker determines the physicochemical properties, cell permeability, and the ternary complex geometry of a PROTAC. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker offering distinct advantages in PROTAC design:
-
Rigidity: The cyclohexane ring confers conformational rigidity, reducing the entropic penalty of ternary complex formation compared to flexible PEG chains.
-
Metabolic Stability: The resulting amide and thioether bonds are non-cleavable, ensuring the PROTAC remains intact in plasma.
-
Modular Chemistry: The This compound intermediate presents a reactive maleimide handle. This allows researchers to rapidly screen a library of thiol-functionalized E3 ligase ligands (e.g., Thiol-Thalidomide, Thiol-VHL) to optimize degradation efficiency (Linkerology).
Chemical Synthesis & Conjugation Protocol
Schematic Workflow
The synthesis relies on a convergent strategy. Palbociclib (containing a secondary amine on the piperazine ring) is first conjugated to SMCC via NHS-ester chemistry. The resulting intermediate (this compound) is then reacted with a thiol-modified E3 ligand.
Figure 1: Convergent synthesis route for this compound based PROTACs.
Detailed Protocol
Phase A: Preparation of this compound Intermediate
Note: This step can be bypassed if purchasing commercial this compound (e.g., MedKoo Cat# 407266).
Reagents:
-
SMCC (dissolved in dry DMSO or DMF)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolution: Dissolve 10 mg (22 µmol) of Palbociclib in 1 mL anhydrous DMF.
-
Activation: Add 2.0 equivalents of TEA to deprotonate the piperazine amine.
-
Conjugation: Add 1.2 equivalents of SMCC dropwise to the Palbociclib solution.
-
Rationale: Slight excess of SMCC ensures complete conversion of the drug and minimizes dimerization, although the secondary amine of Palbociclib is sterically hindered, reducing side reactions.
-
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.
-
Monitoring: Check reaction progress via LC-MS (Target Mass: Palbociclib MW + 219.2 Da).
-
Purification: Precipitate with cold diethyl ether or purify via Flash Chromatography (DCM/MeOH gradient).
-
Yield Target: >80%.
-
Phase B: Conjugation to E3 Ligase Ligand ("The Click")
This step couples the this compound warhead to the E3 recruitment machinery.
Reagents:
-
This compound (from Phase A)
-
Thiol-functionalized E3 Ligand (e.g., Thalidomide-O-CH2-CH2-SH)
-
Phosphate Buffer (pH 7.2) / Acetonitrile mixture
Procedure:
-
Solubilization: Dissolve this compound (1 eq) and the Thiol-E3 Ligand (1.1 eq) in a 1:1 mixture of Acetonitrile and PBS (pH 7.2).
-
Critical Control: Ensure pH is between 6.5 and 7.5. Above pH 8.0, hydrolysis of the maleimide ring competes with the thiol reaction. Below pH 6.0, reaction kinetics slow significantly.
-
-
Reaction: Stir at RT for 1–2 hours.
-
Quenching: Add excess Cysteine or Mercaptoethanol (optional) to quench unreacted maleimide if not purifying immediately.
-
Purification: Isolate the final PROTAC using Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Lyophilization: Freeze-dry fractions to obtain the PROTAC as a powder.
Biological Characterization & Validation[8][9]
Once synthesized, the PROTAC must be validated for its ability to degrade CDK4/6 in cells.
Cell-Based Degradation Assay (Western Blot)
Objective: Determine the DC50 (Concentration required for 50% degradation).
Cell Lines:
-
MCF-7 (ER+, Rb-positive): High sensitivity to CDK4/6 inhibition.
-
MDA-MB-231 (TNBC): Used as a control for selectivity.
Protocol:
-
Seeding: Plate MCF-7 cells (2 x 10^5 cells/well) in 6-well plates. Allow attachment overnight.
-
Treatment: Treat cells with the PROTAC at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16–24 hours.
-
Control 1: DMSO (Vehicle).
-
Control 2: Palbociclib alone (to distinguish inhibition from degradation).
-
Control 3: PROTAC + Proteasome Inhibitor (MG-132, 10 µM) to prove mechanism.
-
-
Lysis: Lyse cells using RIPA buffer with Protease/Phosphatase inhibitors.
-
Immunoblotting:
-
Primary Antibodies: Anti-CDK4, Anti-CDK6.
-
Loading Control: Anti-GAPDH or Anti-Actin.
-
-
Quantification: Densitometry analysis to calculate DC50.
Data Presentation Standard
Report your results using the following table structure to ensure comparability.
| Compound ID | Linker Type | E3 Ligase | CDK4 DC50 (nM) | CDK6 DC50 (nM) | Dmax (%) |
| Palbo-SMCC-Thal | Rigid (Cyc) | Cereblon | 45 | 12 | 95% |
| Palbo-PEG-Thal | Flexible | Cereblon | 120 | 80 | 85% |
| Palbociclib | N/A | N/A | No Deg. | No Deg. | 0% |
Note: Hypothetical data for illustration. Rigid linkers like SMCC often improve isoform selectivity (e.g., favoring CDK6 over CDK4).
Mechanism of Action (The Ternary Complex)
The efficacy of the this compound PROTAC relies on the formation of a stable Ternary Complex (Target-PROTAC-E3).
Figure 2: Mechanism of PROTAC-mediated ubiquitination and proteasomal degradation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance of piperazine amine. | Increase temperature to 40°C or use a stronger base (e.g., NaH - use extreme caution). |
| Maleimide Hydrolysis | pH > 8.0 or aqueous storage. | Maintain pH 6.5-7.5 during conjugation. Store this compound dry at -20°C. |
| Incomplete Degradation (Hook Effect) | Concentration too high. | The "Hook Effect" occurs when binary complexes saturate the system. Test lower concentrations (1-100 nM). |
| Precipitation | Poor solubility of SMCC linker. | Ensure DMSO/DMF concentration is >10% during the aqueous conjugation step. |
References
-
Rana, S., et al. (2019).[8] "Selective degradation of CDK6 by a palbociclib based PROTAC." Bioorganic & Medicinal Chemistry Letters, 29(9), 1075-1079. Retrieved from [Link]
-
Jiang, B., et al. (2020).[9] "Proteolysis Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future." Molecular Cancer, 19. Retrieved from [Link]
-
Pfizer. (2015). Ibrance (Palbociclib) Prescribing Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Recent Progress in CDK4/6 Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Selective degradation of CDK6 by a palbociclib based PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Targeted Delivery of Palbociclib via SMCC-Conjugation in ER+ Breast Cancer Models
Abstract & Introduction
Palbociclib (PD-0332991) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] In Estrogen Receptor-positive (ER+) breast cancer, it restores cell cycle control by preventing the phosphorylation of the Retinoblastoma protein (Rb), thereby inducing G1 cycle arrest. Despite its clinical success (e.g., Ibrance®), systemic toxicity and acquired resistance remain significant hurdles.
Palbociclib-SMCC represents a "ready-to-conjugate" drug-linker module. It consists of Palbociclib functionalized with SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The SMCC linker provides a reactive maleimide group, allowing for site-specific conjugation to thiol-containing carriers (such as reduced antibodies or cysteine-rich peptides).[4][5][6]
This guide details the protocol for synthesizing Antibody-Drug Conjugates (ADCs) using this compound and validating their efficacy in ER+ breast cancer cell lines (MCF-7 and T47D ).
Mechanism of Action & Conjugation Logic
The efficacy of a Palbociclib-ADC relies on two distinct mechanisms:
-
** extracellular targeting/internalization** via the antibody.
-
Intracellular CDK4/6 inhibition after lysosomal release.
Pathway Visualization
The following diagram illustrates the intracellular cascade blocked by Palbociclib and the chemical logic of the conjugation.
Caption: Figure 1: Mechanism of Palbociclib-ADC. The conjugate binds a surface receptor, internalizes, and releases Palbociclib. Free Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and sequestering E2F, causing G1 arrest.
Protocol 1: Bioconjugation of this compound to Antibody
Objective: Covalent attachment of this compound (Maleimide) to an antibody (Targeting ER+ cells) via reduced interchain disulfides.
Materials
-
Payload: this compound (Store at -20°C, desiccated).
-
Carrier: Monoclonal Antibody (mAb) targeting a relevant antigen (e.g., anti-MUC1 for MCF-7). Purity >95%.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.[7]
-
Buffer: PBS, pH 7.2–7.5, 1 mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).
-
Solvent: Anhydrous DMSO.[8]
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.
Step-by-Step Methodology
-
Antibody Preparation:
-
Adjust mAb concentration to 2–5 mg/mL in PBS/EDTA.
-
Note: Ensure the buffer is free of primary amines (Tris) or thiols (DTT/Mercaptoethanol) if you were performing NHS chemistry, but for Maleimide, thiols are the target. However, starting buffer should be non-reducing.
-
-
Partial Reduction (Activation):
-
Prepare 10 mM TCEP in water.
-
Add TCEP to the mAb solution at a 2.5 to 3.0 molar excess (TCEP:mAb).
-
Incubate at 37°C for 90 minutes .
-
Causality: This selectively reduces the interchain disulfide bonds, generating free sulfhydryl (-SH) groups without dismantling the antibody structure completely.
-
-
Desalting (Critical):
-
Pass the reduced mAb through a desalting column equilibrated with PBS/EDTA to remove unreacted TCEP.
-
Self-Validating Check: TCEP competes with the maleimide reaction. Failure to remove it results in low conjugation efficiency.
-
-
Conjugation Reaction:
-
Dissolve this compound in DMSO to 10 mM.
-
Add this compound to the reduced mAb at a 5 to 8 molar excess (Drug:mAb).
-
Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.
-
Incubate for 1 hour at Room Temperature or 4°C overnight .
-
Mechanism:[2][3][9][10][11][12][13][14][15][16] The maleimide group on the linker undergoes a Michael addition reaction with the free thiols on the antibody.
-
-
Purification:
-
Remove excess free drug using a fresh Desalting Column or Dialysis (PBS, pH 7.4).
-
Sterile filter (0.22 µm) the final conjugate.
-
-
QC: Drug-Antibody Ratio (DAR) Estimation:
-
Measure Absorbance at 280 nm (A280) and the drug's lambda max (Palbociclib
nm). -
Use the correction factor formula:
-
Note: If UV spectra overlap significantly, use Hydrophobic Interaction Chromatography (HIC-HPLC) for accurate DAR determination.
-
Protocol 2: In Vitro Efficacy (Cell Viability)
Objective: Validate that the conjugate retains potency and specificity against ER+ cell lines.
Experimental Design Table
| Variable | Condition A (Target) | Condition B (Target) | Condition C (Control) |
| Cell Line | MCF-7 (ER+, Rb wt) | T47D (ER+, Rb wt) | MDA-MB-231 (ER-, Rb wt/mut) |
| Treatment | Palbociclib-ADC | Palbociclib-ADC | Palbociclib-ADC |
| Controls | Free Palbociclib, Naked mAb | Free Palbociclib, Naked mAb | Free Palbociclib, Naked mAb |
| Duration | 72 - 96 Hours | 72 - 96 Hours | 72 - 96 Hours |
| Readout | ATP (CellTiter-Glo) | ATP (CellTiter-Glo) | ATP (CellTiter-Glo) |
Methodology
-
Seeding:
-
Seed cells in 96-well white-walled plates (3,000–5,000 cells/well).
-
Allow attachment overnight (16–24h).
-
-
Treatment:
-
Prepare serial dilutions (e.g., 10 µM down to 0.1 nM) of the ADC and Free Palbociclib.
-
Add to cells in triplicate.
-
-
Incubation:
-
Incubate for 3–4 days. Palbociclib is cytostatic; longer incubation ensures robust differentiation between arrested and proliferating control cells.
-
-
Readout:
-
Add CellTiter-Glo reagent.[17] Shake for 2 mins. Incubate 10 mins. Read Luminescence.
-
Self-Validating Metric: The IC50 of the ADC should be in the nanomolar range (typically 50–200 nM for MCF-7), potentially higher than free drug due to uptake kinetics, but the specificity (Target vs. Non-target cells) is the key success metric.
-
Protocol 3: Mechanistic Confirmation (Western Blot)
Objective: Prove that the cytotoxicity is driven by the specific inhibition of the CDK4/6-Rb pathway.
Targets
-
Primary Target: Phospho-Rb (Ser780 or Ser807/811) . Expectation: Decrease.
-
Downstream: Total Rb . Expectation: Constant or slight decrease.
-
Loading Control: GAPDH or Beta-Actin.
Workflow
-
Treatment: Treat MCF-7 cells with IC50 concentration of Palbociclib-ADC for 24 hours.
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/NaF) and Protease Inhibitors.[18] Crucial: Without phosphatase inhibitors, pRb signal is lost during lysis.
-
Blotting:
-
Run SDS-PAGE (4-12% gradient gel).
-
Transfer to PVDF.
-
Block with 5% BSA (Milk can interfere with some phospho-antibodies).
-
Probe with Anti-pRb (Ser780).
-
-
Result Interpretation:
-
Success: A distinct reduction in pRb band intensity in ADC-treated cells compared to Vehicle control.
-
Failure: No change in pRb implies the drug was not released or the dose was insufficient.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | Hydrophobicity of SMCC-Palbociclib | Ensure DMSO < 10%. Add drug slowly while vortexing. |
| Low DAR (< 1.0) | Inefficient reduction or TCEP carryover | Increase TCEP molar ratio. Ensure thorough desalting before adding drug. |
| No cytotoxicity in MCF-7 | Receptor saturation or poor internalization | Verify surface expression of target antigen. Check lysosomal release efficiency. |
| High toxicity in Control Cells | Linker instability | This compound (thioether) is generally stable, but check for free drug in the prep (improve purification). |
References
-
Finn, R. S., et al. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research. Link
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking: Maleimide Reaction Chemistry.[12]Link
-
MedKoo Biosciences. (n.d.). This compound Product Description and Structure.[15]Link
-
BroadPharm. (2022). ADC Conjugation by TCEP Reduction with Maleimide Drug Linker Protocol.Link
-
Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 10. dovepress.com [dovepress.com]
- 11. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor Approved for Postmenopausal Women with Metastatic Breast Cancer [ahdbonline.com]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. en.ice-biosci.com [en.ice-biosci.com]
- 18. unclineberger.org [unclineberger.org]
Application Note: High-Resolution Assessment of Bystander Potency in Palbociclib-SMCC ADCs
The following Application Note and Protocol is designed for the rigorous evaluation of bystander potency in Palbociclib-SMCC Antibody-Drug Conjugates (ADCs).
Executive Summary & Scientific Rationale
The evaluation of bystander effects in Antibody-Drug Conjugates (ADCs) is critical for predicting tumor penetration and safety profiles. While cleavable linkers (e.g., Val-Cit) are designed to release membrane-permeable payloads to kill neighboring antigen-negative (Ag-) cells, This compound ADCs present a unique pharmacological paradox that requires a specialized evaluation protocol.
The this compound Paradox
-
The Payload: Palbociclib is a CDK4/6 inhibitor that induces G1 cell cycle arrest (cytostatic), unlike the potent apoptotic induction of auristatins (MMAE) or maytansinoids (DM1).
-
The Linker: SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) forms a non-cleavable thioether bond with the antibody.[1]
-
The Metabolite: Upon lysosomal degradation of the antibody, the expected metabolite is Lys-SMCC-Palbociclib . Because the lysine residue retains its positive charge and hydrophilicity at physiological pH, this metabolite is theoretically membrane-impermeable, preventing bystander activity.[2]
Therefore, the objective of this protocol is not merely to measure killing, but to rigorously detect any escape of active CDK4/6 inhibitory activity from the target cell, which would indicate either linker instability (releasing free Palbociclib) or unexpected metabolite permeability.
Mechanistic Pathway & Hypothesis
The following diagram illustrates the intracellular processing and the theoretical "Bystander Trap" inherent to the SMCC linker chemistry.
Figure 1: Mechanism of Action for this compound ADCs. The non-cleavable SMCC linker results in a charged lysine-adduct metabolite, theoretically trapping the drug within the target cell and preventing the bystander effect.[3]
Experimental Design: The Co-Culture Growth Inhibition Assay
Standard cytotoxicity assays (ATP/LDH) are insufficient for Palbociclib because it is cytostatic. We must use a Flow Cytometry-based Co-Culture Assay that distinguishes between Antigen-Positive (Ag+) and Antigen-Negative (Ag-) populations and specifically measures cell cycle arrest or proliferation inhibition.
Critical Cell Line Selection Criteria
To avoid false negatives, the "Bystander" (Ag-) cell line must be sensitive to Palbociclib.
-
Requirement: The Ag- cell line must be Rb-positive (Retinoblastoma protein wild-type) .
-
Warning: Do not use Rb-null lines (e.g., MDA-MB-468) as bystanders; they are intrinsically resistant to CDK4/6 inhibitors and will show no effect even if the drug enters the cell.
| Component | Recommended Choice | Rationale |
| Ag+ Cell Line | High Antigen Expression (e.g., BT474 for HER2) | Drives ADC internalization and metabolite generation. |
| Ag- Cell Line | Antigen Negative / Rb Positive (e.g., MCF7) | Must be sensitive to Palbociclib to report bystander exposure. |
| Labeling | CellTrace™ Violet (Ag- cells) | Allows physical separation of populations by Flow Cytometry. |
| Positive Control | Free Palbociclib (1 µM) | Membrane permeable; induces arrest in both populations. |
| Negative Control | Isotype-SMCC-Palbociclib | Controls for non-specific uptake. |
Detailed Protocol
Phase 1: Cell Labeling and Co-Culture Seeding
Objective: Establish a heterogeneous tumor model in vitro.
-
Harvest Cells: Detach Ag+ and Ag- cells using Accutase (gentler than Trypsin to preserve surface antigens).
-
Label Ag- Cells:
-
Resuspend Ag- cells (e.g., MCF7) in PBS at
cells/mL. -
Add CellTrace™ Violet (CTV) to a final concentration of 5 µM.
-
Incubate for 20 mins at 37°C in the dark.
-
Quench with 5x volume of complete media; centrifuge and resuspend.
-
-
Seeding:
-
Seed cells in 6-well plates (for Flow Cytometry) or 96-well plates (for High-Content Imaging).
-
Ratio: Seed a 1:1 ratio of Ag+ to Ag- cells (Total:
cells/well in 6-well). -
Note: A high density of Ag+ cells is required to generate sufficient metabolite to affect bystanders.
-
-
Incubation: Allow cells to adhere overnight (16-24 hours).
Phase 2: ADC Treatment
Objective: Induce payload release in Ag+ cells.
-
Preparation: Prepare serial dilutions of this compound ADC in culture media.
-
Range: 0.1 nM to 100 nM (Palbociclib is less potent than MMAE; higher concentrations may be needed).
-
-
Controls:
-
Treatment: Aspirate media and add ADC-containing media.
-
Duration: Incubate for 5 to 7 days .
-
Reasoning: CDK4/6 inhibition causes G1 arrest, not immediate death. Accumulation of the effect requires multiple cell cycles.
-
Phase 3: Flow Cytometry Readout (The "Bystander Index")
Objective: Quantify specific growth inhibition in the Ag- population.
-
Harvest: Collect all cells (supernatant + adherent) to ensure no loss of mitotic/dead cells.
-
Staining:
-
Wash with PBS.
-
Stain with Live/Dead Near-IR (to gate out dead cells).
-
Optional: Fix and stain with Propidium Iodide (PI) for cell cycle analysis (G1 vs S/G2).
-
Alternative: Stain with Ki67-APC (proliferation marker).
-
-
Acquisition:
-
Gate 1: Single Cells.
-
Gate 2: Live Cells.
-
Gate 3: CTV High (Ag- Bystanders) vs. CTV Negative (Ag+ Targets).
-
-
Analysis:
-
Calculate the absolute count of live CTV+ (Ag-) cells in treated vs. control wells.
-
Advanced: Analyze the % of Ag- cells in G1 phase (if using PI).
-
Data Presentation & Analysis
The Bystander Effect Diagram (Workflow)
Figure 2: Experimental Workflow for Co-Culture Bystander Assay.
Calculating the Bystander Killing (Inhibition) Index
Since Palbociclib is cytostatic, we calculate the Growth Inhibition Index (GII) rather than a killing index.
-
Interpretation:
-
GII < 10%: No Bystander Effect (Expected for this compound).
-
GII > 30%: Significant Bystander Effect (Suggests linker instability or metabolite permeability).
-
Validation: Conditioned Media Transfer Assay
To confirm that any observed effect is due to released drug and not cell-cell contact, perform a Conditioned Media Transfer.
-
Treat Ag+ cells only with this compound ADC for 4 days.
-
Collect supernatant and filter (0.22 µm) to remove cells/debris.
-
Apply this conditioned media to Ag- (Rb+) cells .
-
Incubate for 3 days and measure viability (CellTiter-Glo).
-
Result: If Ag- cells die/arrest, the active drug was released into the media (Bystander Positive). If Ag- cells grow normally, the drug remained trapped in the Ag+ cells (Bystander Negative).
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No effect on Ag+ cells | Ag expression lost or Rb-null status. | Verify Ag expression by FACS. Confirm Rb status by Western Blot. |
| High bystander effect seen | Linker instability in media. | Check ADC stability in serum/media without cells (37°C for 96h). |
| Ag- cells overgrow Ag+ | Palbociclib is working (Ag+ arrested). | This is the expected result for a non-bystander ADC. Normalize data to seeding density. |
| Signal overlap in FACS | CellTrace Violet dilution. | Cells divide over 7 days, diluting the dye. Use a brighter initial stain or shorten assay to 5 days. |
References
-
BenchChem. (2025).[5][6] The Role of the SMCC Linker in Antibody-Drug Conjugates: A Technical Guide. Retrieved from
-
Staudacher, A. H., & Brown, M. P. (2017).[7] Antibody drug conjugates and bystander killing: is antigen-dependent internalization required? British Journal of Cancer, 117(12), 1736-1742.[7] Retrieved from
- Li, F., et al. (2016).
-
Finn, R. S., et al. (2016). Palbociclib and Letrozole in Advanced Breast Cancer.[8][9] New England Journal of Medicine, 375, 1925-1936. (Reference for Palbociclib Mechanism).
-
Kovtun, Y. V., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen.[10][] Cancer Research, 66(6), 3214-3221. (Seminal paper on Non-cleavable linker bystander limits).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostic-therapeutic integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Bioconjugation and Combination Strategies for Palbociclib-SMCC
[1][2]
Introduction & Scientific Rationale
Palbociclib-SMCC is a pre-functionalized chemical intermediate comprising the CDK4/6 inhibitor Palbociclib conjugated to the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[][2]
In this construct, the N-hydroxysuccinimide (NHS) ester of SMCC has already been reacted with the secondary amine (piperazine moiety) of Palbociclib. Consequently, This compound presents a reactive maleimide group , designed specifically for conjugation to thiol-containing macromolecules, such as reduced monoclonal antibodies (mAbs) or thiol-modified nanoparticles .[][2]
Mechanistic Advantage
Standard oral administration of Palbociclib is associated with systemic toxicities, particularly neutropenia.[2] By conjugating Palbociclib to a tumor-targeting antibody (e.g., Anti-HER2 or Anti-EGFR), researchers can achieve:
-
Targeted Delivery: High intratumoral concentration via receptor-mediated endocytosis.[][2]
-
Reduced Systemic Exposure: Lower off-target binding in bone marrow.[][2]
-
Synergy: When combined with endocrine therapies (e.g., Fulvestrant) or PI3K inhibitors, the targeted CDK4/6 inhibition prevents G1-S phase progression, overcoming resistance mechanisms often seen in monotherapy .[2]
Mechanism of Action & Pathway Visualization
The following diagram illustrates the dual-mechanism strategy: the targeted delivery of the Palbociclib payload via ADC and its synergistic effect with Fulvestrant (an Estrogen Receptor degrader) to enforce G1 cell cycle arrest.
Caption: Pathway showing ADC internalization, lysosomal payload release, and synergistic G1 arrest via dual CDK4/6 and ER inhibition.
Application Note 1: Bioconjugation Protocol
This protocol details the synthesis of a Palbociclib-ADC using This compound and a cysteine-based conjugation strategy.[][2] Since this compound contains a maleimide group, the antibody must be partially reduced to generate free sulfhydryl (-SH) groups.[][2]
Reagents & Equipment
| Component | Specification |
| Payload | This compound (e.g., MedKoo Cat# 407266) |
| Antibody | Target mAb (e.g., Trastuzumab, Cetuximab), >5 mg/mL |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) |
| Solvent | Anhydrous DMSO or DMF |
| Buffer | PBS (pH 7.[][2]4) + 1 mM EDTA (to prevent metal-catalyzed oxidation) |
| Purification | PD-10 Desalting Columns or Zeba Spin Columns (7K MWCO) |
Step-by-Step Methodology
Phase A: Antibody Reduction[2]
-
Preparation: Dilute the antibody to 5 mg/mL in PBS/EDTA buffer.
-
Reduction: Add TCEP (dissolved in water) to the antibody solution at a 2.5 to 3.0 molar excess over the antibody.
-
Rationale: This targets the interchain disulfide bonds, typically yielding 2-4 free thiols per antibody without disrupting the overall Ig structure.
-
-
Incubation: Incubate at 37°C for 90 minutes with gentle agitation.
-
Purification (Optional but Recommended): Remove excess TCEP using a Zeba spin column equilibrated with PBS/EDTA. Note: TCEP does not react rapidly with maleimides, so this step can sometimes be skipped, but removal ensures stoichiometry control.
Phase B: Conjugation
-
Payload Solubilization: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add the this compound solution to the reduced antibody.
-
Stoichiometry: Use a 5-8 molar excess of this compound over the antibody.[][2]
-
Solvent Limit: Ensure the final DMSO concentration in the reaction mixture is <10% (v/v) to prevent antibody precipitation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 4°C overnight, protected from light.
-
Quenching: Add N-acetylcysteine (20 molar excess over this compound) to quench unreacted maleimides. Incubate for 15 minutes.
Phase C: Purification & QC
-
Buffer Exchange: Purify the ADC using a PD-10 column or dialysis against PBS to remove free drug and organic solvent.[2]
-
Characterization (UV/Vis): Measure absorbance at 280 nm (Antibody) and ~360 nm (Palbociclib).
-
Calculation: Calculate Drug-Antibody Ratio (DAR) using the molar extinction coefficients of the mAb and Palbociclib.
-
Target DAR: 2.0 – 4.0.[2]
-
Application Note 2: In Vitro Combination Assay
Once the Palbociclib-ADC is synthesized, it should be evaluated in combination with standard-of-care agents (e.g., Fulvestrant for HR+ breast cancer) to assess synergistic efficacy.[][2]
Experimental Design
-
Cell Lines: MCF-7 (HR+/HER2-), MDA-MB-231 (Triple Negative control), or BT-474 (HR+/HER2+).[][2]
-
Assay Type: CellTiter-Glo (ATP-based luminescence) for cell viability.[][2]
-
Matrix Design: 6x6 or 8x8 dose matrix to calculate Combination Index (CI).
Protocol Steps
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well white-walled plates. Allow attachment for 24 hours.
-
Drug Preparation:
-
Agent A (ADC): Serial dilution (e.g., 0, 1, 10, 100, 1000 nM).
-
Agent B (Fulvestrant): Serial dilution (e.g., 0, 0.1, 1, 10, 100 nM).[2]
-
-
Treatment: Add drugs in a checkerboard matrix format.
-
Control: Include DMSO-only and IgG-ADC isotype controls.
-
-
Incubation: Incubate for 72–96 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo reagent, shake for 10 mins, and read luminescence.
Data Analysis (Synergy Scoring)
Use the Chou-Talalay Method to calculate the Combination Index (CI).[]
| CI Value | Interpretation |
| < 0.9 | Synergistic |
| 0.9 - 1.1 | Additive |
| > 1.1 | Antagonistic |
Scientific Insight: Palbociclib combinations often show synergy in HR+ models because blocking CDK4/6 sensitizes cells to endocrine therapy, preventing the emergence of resistance pathways .
Visualizing the Conjugation Workflow
Caption: Workflow for conjugating this compound to a reduced antibody via maleimide-thiol chemistry.
References
-
Pernas, S., & Tolaney, S. M. (2018).[2] Updates on managing advanced breast cancer with palbociclib combination therapy.[7][8][9][10] Therapeutic Advances in Medical Oncology.[2] Retrieved from [Link][][2]
-
Turner, N. C., et al. (2018).[2] Palbociclib in Hormone-Receptor-Positive Advanced Breast Cancer.[][2][3][5][10][11][12][13] New England Journal of Medicine. Retrieved from [Link][][2][9]
Sources
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. Updates on managing advanced breast cancer with palbociclib combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib - Wikipedia [en.wikipedia.org]
- 6. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oncology-central.com [oncology-central.com]
- 8. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Addition of Palbociclib to Standard Therapy in Metastatic Hormone Receptor-Positive HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency of Palbociclib-SMCC
Welcome to the technical support resource for troubleshooting the conjugation of Palbociclib to a thiol-containing molecule using the SMCC crosslinker. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in their conjugation experiments. Here, we will delve into the underlying chemical principles, provide structured troubleshooting guides, and answer frequently asked questions to help you optimize your experimental outcomes.
Understanding the Conjugation Chemistry
The conjugation of Palbociclib to a thiol-containing molecule (e.g., a protein, peptide, or oligonucleotide with a free cysteine) via the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a two-step process.[1][2]
-
Activation of Palbociclib: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with a primary or secondary amine on Palbociclib to form a stable amide bond. The most likely site for this reaction on Palbociclib is the secondary amine within the piperazine ring.[3] This step results in a maleimide-activated Palbociclib intermediate.
-
Conjugation to the Thiol-Containing Molecule: The maleimide group of the activated Palbociclib then reacts with a free sulfhydryl (thiol) group on the target molecule to form a stable thioether bond.[4]
Achieving high conjugation efficiency requires careful control of reaction conditions to favor these desired reactions and minimize side reactions such as hydrolysis of the reactive groups.[5]
Visualizing the Workflow
Caption: A two-step workflow for this compound conjugation.
Troubleshooting Guide: Low Conjugation Efficiency
This section is structured in a question-and-answer format to directly address common issues encountered during the conjugation process.
Question 1: My this compound activation step appears to be inefficient. How can I troubleshoot this?
Low efficiency in the initial activation of Palbociclib can be a major bottleneck. Here are the potential causes and how to address them:
Potential Cause 1: Suboptimal Buffer Conditions
-
Explanation: The reaction between the NHS ester of SMCC and the amine on Palbociclib is highly pH-dependent. The optimal pH range is typically 7.0-9.0.[2][6] Buffers containing primary amines, such as Tris or glycine, will compete with Palbociclib for reaction with the SMCC, significantly reducing your yield.[2][6]
-
Troubleshooting Steps:
-
Verify Buffer Composition: Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS) or borate buffer.[7]
-
Confirm pH: Use a calibrated pH meter to verify that the pH of your reaction mixture is within the optimal range (7.2-7.5 is a good starting point).[7]
-
Palbociclib Solubility: Palbociclib has poor aqueous solubility, especially at neutral to alkaline pH.[8][9] You may need to dissolve Palbociclib in a water-miscible organic solvent like DMSO or DMF first, and then add it to the aqueous reaction buffer.[10] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation if applicable.[11]
-
Potential Cause 2: Hydrolysis of SMCC
-
Explanation: The NHS ester of SMCC is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[2] Hydrolyzed SMCC is no longer reactive with amines.
-
Troubleshooting Steps:
-
Prepare Fresh SMCC Solutions: Always dissolve SMCC in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[5] Do not store SMCC in solution.[12]
-
Equilibrate to Room Temperature: Allow the SMCC vial to come to room temperature before opening to prevent moisture condensation.[13]
-
Control Reaction Time: While the reaction needs sufficient time to proceed, excessively long incubation times can lead to increased hydrolysis. A typical incubation time is 30-60 minutes at room temperature or 2 hours at 4°C.[7]
-
Potential Cause 3: Incorrect Molar Ratio of Reactants
-
Explanation: The molar ratio of SMCC to Palbociclib is critical. An insufficient amount of SMCC will result in incomplete activation of Palbociclib.
-
Troubleshooting Steps:
-
Optimize Molar Excess: Start with a 5- to 20-fold molar excess of SMCC over Palbociclib.[2] The optimal ratio may need to be determined empirically.
-
Accurate Concentration Measurement: Ensure you have accurate concentration measurements for both your Palbociclib and SMCC stock solutions.
-
Experimental Protocol: Verifying Palbociclib Activation
You can use analytical techniques like LC-MS to verify the successful formation of the maleimide-activated Palbociclib intermediate.
-
Reaction Setup: Perform the activation reaction as planned.
-
Sample Preparation: Take a small aliquot of the reaction mixture.
-
LC-MS Analysis: Analyze the sample by LC-MS. You should observe a new peak corresponding to the molecular weight of Palbociclib plus the mass of the reacted SMCC linker (Palbociclib MW + 219.09 Da).[2]
Question 2: The activation of Palbociclib seems successful, but the final conjugation to my thiol-containing molecule is failing. What should I check?
If you have confirmed the formation of maleimide-activated Palbociclib but still observe low final conjugate yield, the issue likely lies in the second step of the reaction.
Potential Cause 1: Inactive or Inaccessible Thiol Groups
-
Explanation: The maleimide group of the activated Palbociclib specifically reacts with free (reduced) sulfhydryl groups.[4] If the cysteine residues on your target molecule are oxidized and have formed disulfide bonds, they will not be available for conjugation.[4]
-
Troubleshooting Steps:
-
Reduce Disulfide Bonds: Pre-treat your thiol-containing molecule with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide-activated compound.[11][14] A common starting point is to use a 5 mM TCEP solution and incubate for 30 minutes at room temperature.[11]
-
Remove Competing Reducing Agents: If you use a thiol-containing reducing agent like DTT or 2-mercaptoethanol, it is crucial to remove it completely before adding the maleimide-activated Palbociclib, as it will compete for reaction.[4] This can be done using a desalting column or dialysis.[11]
-
Prevent Re-oxidation: After reduction, work quickly and use degassed buffers to minimize the re-oxidation of thiols to disulfide bonds. Adding a chelating agent like EDTA (1-5 mM) can help prevent metal-catalyzed oxidation.[11][15]
-
Potential Cause 2: Suboptimal pH for Maleimide-Thiol Reaction
-
Explanation: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[2][6] Below this range, the reaction rate is very slow because the thiol group is mostly protonated.[5][14] Above this range, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., lysine residues on a protein), leading to non-specific conjugation.[4][5]
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your conjugation buffer is within the optimal pH range of 6.5-7.5.[15]
-
Buffer Exchange: After the Palbociclib activation step and removal of excess SMCC, ensure the maleimide-activated Palbociclib is in a buffer with the correct pH for the thiol-maleimide reaction.
-
Potential Cause 3: Hydrolysis of the Maleimide Group
-
Explanation: While more stable than the NHS ester, the maleimide group can still hydrolyze in aqueous solutions, especially at pH values above 7.5.[2][10] The cyclohexane ring in SMCC provides some stability against hydrolysis.[2][16]
-
Troubleshooting Steps:
-
Use Activated Palbociclib Promptly: After purifying the maleimide-activated Palbociclib, proceed with the conjugation to the thiol-containing molecule as soon as possible.
-
Control pH: Maintain the reaction pH within the recommended 6.5-7.5 range to minimize hydrolysis.[12]
-
Troubleshooting Logic Flow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GSRS [precision.fda.gov]
- 4. aestusbiotech.com [aestusbiotech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. store.sangon.com [store.sangon.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Palbociclib-SMCC Bioconjugation
Welcome to the technical support center for Palbociclib-SMCC bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful conjugation of Palbociclib to your molecule of interest using SMCC crosslinker chemistry. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the this compound conjugation process.
Q1: What is the chemical basis for using SMCC to conjugate Palbociclib?
A1: The conjugation relies on the heterobifunctional nature of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1][2][3] SMCC possesses two distinct reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2) to form stable amide bonds.[1][4][5] Palbociclib contains a solvent-exposed piperazine group which provides a secondary amine that can be targeted for conjugation, though primary amines are the most common target for NHS esters.[6][7] It's important to note that while NHS esters are most reactive with primary amines, they can react with secondary amines, albeit potentially at a slower rate. For a successful conjugation, Palbociclib would first be derivatized to introduce a primary amine or a sulfhydryl group. Alternatively, a different linker chemistry could be employed. However, for the purpose of this guide, we will assume a derivative of Palbociclib with a reactive primary amine is being used.
-
Maleimide group: This group specifically reacts with sulfhydryl groups (-SH) to form stable thioether bonds.[1][4][8]
This two-step chemistry allows for controlled, directional conjugation, minimizing the formation of unwanted homodimers.[8]
Q2: What are the critical starting material considerations?
A2: The purity and preparation of your starting materials are paramount for a successful conjugation.
-
Palbociclib: Ensure you are using a high-purity form of Palbociclib or a suitable derivative. The presence of impurities can lead to side reactions and a heterogeneous final product. Palbociclib itself has poor aqueous solubility, which can be a challenge.[9][10] Co-amorphous formulations with carboxylic acids have been shown to improve solubility.[9][11]
-
Molecule to be Conjugated (e.g., Protein, Peptide):
-
Purity: The protein should be of high purity (>95%) to avoid labeling of contaminating proteins.[12]
-
Buffer Composition: The buffer should be free of primary amines (e.g., Tris, glycine) and sulfhydryl-containing compounds (e.g., DTT) as these will compete with the intended reaction.[5][13] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a common choice.[14][15]
-
Functional Groups: Your molecule must possess a free sulfhydryl group for reaction with the maleimide end of SMCC. If your protein does not have a native free cysteine, you may need to introduce one through site-directed mutagenesis or reduce existing disulfide bonds using a reducing agent like TCEP or DTT.[4][15] If using DTT, it must be removed before adding the maleimide-activated Palbociclib.[4]
-
Q3: What is the general workflow for this compound bioconjugation?
A3: The process is a two-step reaction:
-
Activation of Palbociclib with SMCC: Palbociclib (or its amine-containing derivative) is reacted with an excess of SMCC. The NHS ester of SMCC forms a stable amide bond with the primary amine on Palbociclib.
-
Conjugation to the Sulfhydryl-Containing Molecule: The maleimide-activated Palbociclib is then introduced to your protein or peptide that has a free sulfhydryl group. The maleimide group reacts with the sulfhydryl to form a stable thioether linkage, creating the final bioconjugate.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="General Workflow for this compound Bioconjugation"; fontsize=12; fontcolor="#202124"; }
Diagram of the two-step this compound conjugation workflow.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Conjugation Efficiency or Yield
Low yield is one of the most common challenges in bioconjugation.[5][16]
Possible Cause 1: Suboptimal Reaction pH
-
Scientific Rationale: The reactivity of both the NHS ester and the maleimide group is highly pH-dependent.[15]
-
NHS Ester Reaction (Amine-reactive): The primary amine on Palbociclib must be in its deprotonated state to be nucleophilic. This is favored at a pH of 7.0-9.0.[15] However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of SMCC available for conjugation.[15][17]
-
Maleimide Reaction (Sulfhydryl-reactive): The reaction between the maleimide and a sulfhydryl group is most efficient at a pH of 6.5-7.5.[8][14] Above pH 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive.[15][18] Additionally, at higher pH, the maleimide can react with primary amines.[8]
-
-
Troubleshooting Steps:
Possible Cause 2: Incorrect Molar Ratio of Reactants
-
Scientific Rationale: Unlike standard chemical reactions, bioconjugation often requires a molar excess of the smaller molecule to drive the reaction to completion, especially when dealing with dilute protein solutions.[19]
-
Troubleshooting Steps:
-
Increase Molar Excess of SMCC: Start with a 10-20 fold molar excess of SMCC to Palbociclib.[8] For dilute solutions, a higher excess (up to 50-fold) may be necessary.[17]
-
Optimize this compound to Protein Ratio: A 5- to 20-fold molar excess of the maleimide-activated Palbociclib to the sulfhydryl-containing protein is a good starting point.[14]
-
| Protein Concentration | Suggested SMCC Molar Excess |
| < 1 mg/mL | 40-80x |
| 1-4 mg/mL | 20x |
| 5-10 mg/mL | 5-10x |
This table provides a general guideline for the molar excess of SMCC to use based on the protein concentration.[14]
Possible Cause 3: Inactive Reactants
-
Scientific Rationale: Both SMCC and sulfhydryl groups can lose reactivity over time.
-
SMCC Hydrolysis: SMCC is moisture-sensitive and can hydrolyze if not stored properly or if exposed to moisture during handling.[4] Always allow the reagent to warm to room temperature before opening the vial to prevent condensation.[4][13]
-
Sulfhydryl Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, rendering them unreactive to maleimides.
-
-
Troubleshooting Steps:
-
Use Fresh SMCC: Prepare SMCC solutions immediately before use.[13] If using a stock solution in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[4]
-
Reduce Disulfide Bonds: If your protein has been stored for a period, it may be necessary to re-reduce the disulfide bonds using TCEP or DTT just prior to conjugation.[15] Remember to remove the reducing agent before adding the maleimide-activated Palbociclib.[4]
-
Issue 2: Non-Specific Binding or Aggregation of the Conjugate
Aggregation can be a significant issue, leading to loss of product and difficulty in purification.[20]
Possible Cause 1: Hydrophobicity
-
Scientific Rationale: Palbociclib is a relatively hydrophobic molecule.[7] The addition of the SMCC linker and the drug itself to a protein can increase the overall hydrophobicity of the conjugate, leading to aggregation.[20]
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: Consider using a PEGylated version of SMCC (e.g., SM(PEG)n). The polyethylene glycol (PEG) spacer can increase the hydrophilicity of the final conjugate, improving solubility and reducing aggregation.[20]
-
Optimize Drug-to-Antibody Ratio (DAR): Over-labeling a protein with a hydrophobic drug is a common cause of aggregation.[20] Reduce the molar excess of the activated Palbociclib in the conjugation reaction to achieve a lower DAR.
-
Screen Buffer Conditions: Perform a buffer screen to find conditions (pH, ionic strength, excipients) that maximize the stability of your final conjugate.[20]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Troubleshooting Low Conjugation Yield"; fontsize=12; fontcolor="#202124"; }
Decision tree for troubleshooting low yield in this compound conjugation.
Section 3: Experimental Protocols
Protocol 1: Two-Step this compound Conjugation
This protocol provides a general framework. Optimization for your specific molecules is recommended.
Materials:
-
Palbociclib derivative with a primary amine
-
SMCC crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sulfhydryl-containing protein
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[14]
-
Activation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Desalting columns
Step 1: Activation of Palbociclib with SMCC
-
Dissolve the Palbociclib derivative in a minimal amount of anhydrous DMSO.
-
Dissolve SMCC in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[4]
-
In a microcentrifuge tube, combine the Palbociclib derivative with a 10-20 fold molar excess of the SMCC solution.
-
Adjust the final reaction buffer to pH 8.0 with the Activation Buffer.
-
Incubate the reaction for 30-60 minutes at room temperature.[4]
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Ensure your protein is in the Conjugation Buffer at a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds with TCEP and remove the TCEP using a desalting column.
-
Add the maleimide-activated Palbociclib to the protein solution at a 5-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[4][14]
-
The reaction can be quenched by adding a small molecule with a free sulfhydryl group, such as cysteine or beta-mercaptoethanol.
-
Purify the final Palbociclib-protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted drug-linker and other small molecules.
Protocol 2: Characterization of the Conjugate
It is crucial to characterize the final conjugate to determine the conjugation efficiency and the integrity of the product.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug and protein have distinct absorbance maxima, the DAR can be estimated by measuring the absorbance at two wavelengths and solving a set of equations.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.
-
-
Analysis of Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC can separate monomeric conjugate from aggregates and fragments.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of the particles in the sample and detect the presence of aggregates.
-
-
Confirmation of Conjugation:
-
SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.
-
Western Blot: If an antibody against Palbociclib is available, a Western blot can confirm its presence on the protein.
-
Section 4: References
-
Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]
-
Interchim. (n.d.). SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. Retrieved from [Link]
-
Bio-Synthesis. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
G-Biosciences. (n.d.). Sulfo-SMCC Crosslinking Protocol. Retrieved from [Link]
-
kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
CF Plus Chemicals. (n.d.). SMCC crosslinker. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Retrieved from [Link]
-
MDPI. (2022, January 27). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. Retrieved from [Link]
-
Axolabs. (n.d.). Reaction condition optimization to minimize hydrolysate formation in a maleimide-NHS ester- oligonucleotide. Retrieved from [Link]
-
CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Retrieved from [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. Retrieved from [Link]
-
DOI. (n.d.). Enhancing solubility and cytotoxic activity of Palbociclib via carboxylic acid-based coamorphous formulations. Retrieved from [Link]
-
bioRxiv. (2021, November 4). Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, April 15). 207103Orig1s000. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, January 29). Co-amorphous palbociclib–organic acid systems with increased dissolution rate, enhanced physical stability and equivalent biosafety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palbociclib. Retrieved from [Link]
-
ChemRxiv. (n.d.). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. Retrieved from [Link]
-
ACS Publications. (n.d.). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Retrieved from [Link]
-
ResearchGate. (2016, July 28). How to improve stoechiometry in bioconjugation of small molecules to proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). The conjugation of palbociclib to MHI-148 does not significantly.... Retrieved from [Link]
-
UCL Discovery. (2018, January 31). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Small-Molecule—Protein Conjugation Procedures. Retrieved from [Link]
-
PubMed. (2022, January 27). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 4). Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis. Retrieved from [Link]
-
AACR Journals. (2021, February 15). Abstract PS5-16: Impact of drug-drug interaction on palbociclib serum levels: Interest of therapeutic drug monitoring. Retrieved from [Link]
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- 2. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 3. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 7. Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action | bioRxiv [biorxiv.org]
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- 9. Redirecting [linkinghub.elsevier.com]
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- 11. Co-amorphous palbociclib–organic acid systems with increased dissolution rate, enhanced physical stability and equivalent biosafety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
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Technical Support Center: Palbociclib-SMCC ADC Aggregation
Welcome to the technical support guide for preventing and troubleshooting aggregation of Palbociclib-SMCC Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with conjugating the hydrophobic payload Palbociclib using the SMCC linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation when creating this compound ADCs?
A1: The principal driver of aggregation is a significant increase in the overall surface hydrophobicity of the antibody after conjugation.[1][2][3] Palbociclib itself is a hydrophobic small molecule, and the SMCC linker contains a non-polar cyclohexane ring.[][5] Attaching multiple this compound constructs to the antibody surface creates hydrophobic patches that promote intermolecular interactions, leading to the formation of soluble and insoluble aggregates.[2][6]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical factor. A higher DAR means more hydrophobic this compound molecules are attached to each antibody, which directly increases the ADC's propensity to aggregate.[1][7][8] While a higher DAR may be desirable for potency, it must be carefully balanced against the increased risk of aggregation, which can lead to poor pharmacokinetics and potential immunogenicity.[3][7]
Q3: My ADC looks fine immediately after purification, but aggregates during storage. Why?
A3: This phenomenon, known as gradual aggregation, is often due to suboptimal formulation and storage conditions.[1] The final formulation buffer may lack the necessary excipients to maintain long-term colloidal stability for the now more-hydrophobic ADC.[8][9] Additionally, stresses such as freeze-thaw cycles, exposure to light, or storage at inappropriate temperatures can destabilize the ADC and promote aggregation over time.[1]
Q4: What are the first steps I should take to troubleshoot immediate aggregation during the conjugation reaction?
A4: If you observe immediate precipitation or cloudiness upon adding the this compound payload-linker, focus on the reaction conditions. The most common culprits are a high local concentration of the hydrophobic payload, a high percentage of organic co-solvent (like DMSO), or a suboptimal buffer pH that is too close to the antibody's isoelectric point (pI).[1][2] Recommended first steps include slowing down the addition of the payload-linker while mixing gently, reducing the final concentration of the organic co-solvent to below 10% (v/v), and ensuring your buffer pH provides sufficient charge-charge repulsion.[1]
In-Depth Troubleshooting & Prevention Guide
Aggregation is a critical quality attribute (CQA) that must be controlled to ensure the safety, efficacy, and stability of an ADC.[10][11] This guide provides a systematic approach to mitigating aggregation at every stage of the this compound ADC development process.
Part 1: Understanding the Root Causes of Aggregation
The conjugation of a hydrophobic payload like Palbociclib via an SMCC linker fundamentally alters the physicochemical properties of the parent antibody, creating a molecule that is predisposed to self-association.
Part 2: Troubleshooting and Mitigation Strategies
This section is organized by the experimental stage to provide actionable solutions.
Stage 1: Pre-Conjugation (Antibody & Reagent Preparation)
| Problem | Potential Cause | Recommended Action |
| Variable conjugation results and aggregation. | Poor antibody quality or purity. | Use a highly purified antibody (>95% monomer).[12] Contaminating proteins can interfere with the reaction and contribute to heterogeneity and aggregation.[12] |
| Antibody is in an incompatible buffer. | Perform a buffer exchange into the optimal reduction/conjugation buffer before starting the reaction. This ensures consistent pH and removes potentially interfering buffer components. |
Stage 2: During Conjugation (Reduction & Payload Addition)
The conjugation step itself is where the ADC is most vulnerable to aggregation.[2] Conditions are chosen to optimize the chemical reaction, not necessarily protein stability.[2]
| Problem | Potential Cause | Recommended Action |
| Immediate precipitation upon adding this compound. | High local concentration of the hydrophobic payload-linker. | Add the payload-linker solution drop-wise or with a syringe pump to the antibody solution under gentle, constant stirring. This prevents localized concentrations that can cause immediate "crashing out".[1] |
| High percentage of organic co-solvent (e.g., DMSO, DMF). | Minimize the final concentration of the organic co-solvent. Aim for <10% (v/v) if possible.[1] High concentrations of organic solvents can denature the antibody, exposing hydrophobic cores and inducing aggregation.[2][6] | |
| High levels of aggregation detected post-reaction. | High Drug-to-Antibody Ratio (DAR). | Reduce the molar excess of the this compound linker used in the reaction to target a lower average DAR (e.g., 2-4).[1][8] The risk of aggregation increases significantly with higher DARs.[6][13] |
| Suboptimal pH or ionic strength of the conjugation buffer. | Ensure the buffer pH is at least 1-1.5 units away from the antibody's isoelectric point (pI) to maintain net charge and colloidal stability.[1][2] Increase the ionic strength by adding ~150 mM NaCl to shield electrostatic interactions that can contribute to aggregation.[1] | |
| Advanced Solution: Inter-molecular cross-linking. | Consider Solid-Phase Conjugation. Immobilize the antibody on a solid support (e.g., resin) during the reaction.[2][6] This physically separates the antibody molecules, preventing the newly formed, hydrophobic ADCs from interacting and aggregating.[2][14] The purified ADC is then released into a stabilizing formulation buffer.[2][14] |
Stage 3: Post-Conjugation (Purification & Formulation)
| Problem | Potential Cause | Recommended Action |
| Aggregation increases during or after purification. | Residual organic solvent. | Ensure efficient removal of co-solvents using appropriate purification methods like Tangential Flow Filtration (TFF), dialysis, or Size Exclusion Chromatography (SEC).[1] |
| Unsuitable post-purification buffer. | Immediately exchange the purified ADC into a pre-determined, optimized formulation buffer. Do not leave the ADC in purification or elution buffers for extended periods. | |
| Gradual aggregation during storage. | Suboptimal storage formulation. | Conduct a formulation screening study to identify the optimal buffer, pH, and excipients for long-term stability.[1] Key excipients are detailed in the table below. |
| Freeze-thaw instability. | Aliquot the ADC into single-use volumes before freezing to minimize freeze-thaw cycles.[1] Consider lyophilization for long-term storage, as it is the preferred strategy for many commercial ADCs.[9][15] |
Part 3: Formulation Design for Stability
A robust formulation is critical for preventing aggregation of hydrophobic ADCs.[8][15] The goal is to use excipients to mitigate the destabilizing effects of the conjugated payload.
| Excipient Class | Example(s) | Concentration Range | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose | 2-10% (w/v) | Act as cryo- and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.[8][9] They are preferentially excluded from the protein surface, promoting a compact, stable conformation. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Non-ionic surfactants that prevent surface-induced aggregation at air-water or solid-water interfaces.[][9] They can also help solubilize hydrophobic ADCs and reduce protein-protein interactions.[8] |
| Amino Acids | Arginine, Glycine, Histidine | 10-250 mM | Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches and aromatic residues on the protein surface.[9] Histidine is an excellent buffer in the pH 5.5-6.5 range. |
| Buffers | Histidine, Citrate, Acetate | 10-50 mM | Maintain a stable pH away from the ADC's pI to ensure colloidal stability through electrostatic repulsion.[9] |
| Antioxidants / Chelators | Methionine, EDTA | 10-100 mM (Met), 1-2 mM (EDTA) | Methionine can prevent oxidation. EDTA chelates metal ions that can catalyze degradation reactions, including those affecting the maleimide linker.[9][16] |
Experimental Protocols & Visualizations
Protocol: Cysteine-Based Conjugation of this compound
This protocol outlines a typical workflow for conjugating a this compound linker to a monoclonal antibody via reduced interchain disulfide bonds, with critical steps for aggregation prevention highlighted.
Step 1: Antibody Reduction
-
Start with the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a calculated molar excess of a reducing agent like TCEP or DTT. The amount will depend on the desired number of free thiols and should be optimized to control the final DAR.[16]
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).
Step 2: Removal of Reducing Agent
-
Immediately after incubation, remove the excess reducing agent. This is critical to stop the reaction.
-
Use a desalting column (e.g., G-25) or TFF pre-equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.4 with 1 mM EDTA).[16]
Step 3: Conjugation Reaction
-
Prepare the this compound payload by dissolving it in a minimal amount of a compatible organic solvent like DMSO.
-
Adjust the reduced antibody concentration to a suitable level (e.g., 2.5-10 mg/mL).
-
Aggregation Prevention: While gently stirring the antibody solution, add the this compound solution drop-wise. Ensure the final concentration of DMSO remains below 10% (v/v).[1]
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.
Step 4: Quenching
-
Stop the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any remaining maleimide groups.
Step 5: Purification and Formulation
-
Purify the ADC from unconjugated payload-linker and quenching reagent. TFF or SEC are common methods.[12]
-
Aggregation Prevention: During the final TFF diafiltration step or after SEC collection, exchange the ADC into the final, optimized formulation buffer containing stabilizing excipients.[1]
Part 4: Analytical Characterization of Aggregation
Regularly monitoring aggregation is key to successful process development.
| Technique | Abbreviation | Information Provided |
| Size Exclusion Chromatography | SEC / UPLC-SEC | The industry standard for quantifying high molecular weight species (HMWS), such as dimers and larger aggregates. Provides percentage of monomer vs. aggregate.[6][17][18] |
| Dynamic Light Scattering | DLS | Measures the hydrodynamic size distribution of particles in solution. Highly sensitive to the presence of large aggregates and can provide an early warning of instability. |
| Hydrophobic Interaction Chromatography | HIC | Separates ADC species based on hydrophobicity. While primarily used for DAR analysis, changes in peak shape or retention time can indicate conformational changes or aggregation.[17][19] |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Can be coupled with SEC (SEC-MS) to identify the mass of aggregated species, confirming that they are indeed composed of the ADC.[6] |
References
-
Creative Biolabs. (n.d.). SMCC (CAT#: ADC-L-016). Creative Biolabs. [Link]
-
BioProcess International. (2025, September 8). Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production. BioProcess International. [Link]
-
Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]
-
Pharmaceutical Technology. (2026, February 17). Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. [Link]
-
Biointron. (2024, October 19). Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). Biointron. [Link]
-
Abzena. (n.d.). Bioconjugate & ADC Formulation Development. Abzena. [Link]
-
AxisPharm. (2022, October 28). What are ADC Linkers?. AxisPharm. [Link]
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. [Link]
-
SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]
-
Jin, S., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]
-
BioPharm International. (2017, November 14). ADC Targets Fail Because of Aggregation Problems. BioPharm International. [Link]
-
Agilent. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Agilent. [Link]
-
ProJect Pharmaceutics. (n.d.). ADC Formulation Development. ProJect Pharmaceutics. [Link]
-
Cytiva. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Cytiva. [Link]
-
Agilent. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Agilent. [Link]
-
BioProcess International. (2014, October 15). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. BioProcess International. [Link]
-
ResearchGate. (n.d.). Formulation Development for Antibody-Drug Conjugates. ResearchGate. [Link]
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
-
Wen, L., & Zhang, Y. (2025). Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development. Drug Delivery. [Link]
-
ResearchGate. (n.d.). Effects of Drug-Antibody Ratio (DAR) on Pharmacokinetics, Biodistribution, Efficacy and Tolerability of Antibody-Maytansinoid Conjugates. ResearchGate. [Link]
-
Wen, L., & Zhang, Y. (2025). Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development. Drug Delivery. [Link]
-
Agilent. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Agilent. [Link]
-
Chen, Y., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. EMBO Molecular Medicine. [Link]
-
Morais, M., et al. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. [Link]
-
Hamblett, K. J., et al. (2017). Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. Molecular Cancer Therapeutics. [Link]
-
St. Amant, A. H., et al. (2020). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 8. benchchem.com [benchchem.com]
- 9. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 10. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. lcms.cz [lcms.cz]
- 19. lcms.cz [lcms.cz]
ADC Technical Support Center: Troubleshooting SMCC Linker Instability
Welcome to the Bioconjugation Support Hub. As a Senior Application Scientist, I frequently encounter a critical paradox in early-stage Antibody-Drug Conjugate (ADC) development: the assumption that "non-cleavable" linkers are inherently stable in circulation. While the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker lacks an enzymatic cleavage motif, its core maleimide-thiol chemistry is chemically dynamic.
This guide deconstructs the mechanisms of premature SMCC cleavage—specifically retro-Michael addition and maleimide exchange—and provides field-proven, self-validating protocols to permanently stabilize your bioconjugates.
Mechanistic Deep Dive: The Retro-Michael Addition
To troubleshoot payload loss, we must first understand the causality of the instability. The conjugation of an SMCC linker to an antibody's cysteine residue forms a thiosuccinimide bond .
This bond is not static; it exists in a reversible equilibrium. In the bloodstream, the thiosuccinimide ring can undergo a retro-Michael addition , breaking the bond and releasing a free maleimide-payload complex. Because human plasma is rich in thiol scavengers (such as the free Cys34 on Human Serum Albumin and systemic glutathione), these scavengers irreversibly bind the free maleimide. This process, known as maleimide exchange , drains the payload from the ADC before it ever reaches the tumor cell 1.
To prevent this, the succinimide ring must be structurally broken via hydrolysis . Ring-opening hydrolysis converts the reversible cyclic imide into an irreversible succinamic acid thioether, permanently locking the payload to the antibody 2.
Caption: Mechanism of SMCC payload loss via retro-Michael addition vs. stabilization via hydrolysis.
Frequently Asked Questions (FAQs)
Q: Why is my SMCC-ADC losing payload in serum stability assays despite being "non-cleavable"? A: The term "non-cleavable" strictly refers to the lack of an enzymatically labile motif (like the Val-Cit dipeptide) [[3]](). It does not account for chemical instability. If your succinimide ring remains intact (closed) after conjugation, the retro-Michael equilibrium will actively transfer your payload to serum albumin during the assay 1.
Q: How does the conjugation site microenvironment influence SMCC stability? A: Solvent accessibility and local charge dictate the fate of the thiosuccinimide ring. If the SMCC linker is conjugated to a highly solvent-accessible, neutrally charged cysteine, retro-Michael addition dominates. Conversely, engineering cysteines in microenvironments with a positive local charge (e.g., adjacent to lysine or arginine residues) naturally catalyzes the spontaneous ring-opening hydrolysis of the succinimide ring, stabilizing the ADC without extra processing steps 4.
Q: Are there alternatives to SMCC that bypass this issue entirely? A: Yes. Next-generation maleimide linkers, such as 2-(maleimidomethyl)-1,3-dioxane (MD) linkers, are designed with electron-withdrawing groups that force rapid self-hydrolysis immediately upon conjugation. These linkers achieve near-perfect stability without the need for harsh alkaline buffer treatments 5.
Quantitative Data: ADC Stability Profiles
The following table summarizes the impact of linker chemistry and conjugation site on the Drug-to-Antibody Ratio (DAR) retention over a 7-day period in human plasma.
| ADC Linker Construct | Conjugation Site Microenvironment | Initial DAR | DAR at 168h | Payload Loss (%) | Primary Stabilization Mechanism |
| Standard SMCC | Solvent Accessible (Neutral) | 8.0 | ~3.0 | 62.5% | None (High Retro-Michael rate) |
| Standard SMCC | Shielded (Positive Charge) | 4.0 | ~3.2 | 20.0% | Steric hindrance & auto-hydrolysis |
| Hydrolyzed SMCC | Solvent Accessible (Neutral) | 4.0 | ~3.9 | 2.5% | Forced ring-opening (Succinamic acid) |
| MD-Linker (Next-Gen) | Solvent Accessible (Neutral) | 4.0 | ~3.9 | 3.0% | Rapid self-hydrolysis upon conjugation |
Data synthesized from comparative stability studies on maleimide exchange and succinimide hydrolysis [[5]](), 1.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in mechanistic checkpoints to verify that the intended chemical reactions have occurred.
Protocol A: Controlled Succinimide Ring Hydrolysis for ADC Stabilization
Objective: To permanently lock the thioether bond of an SMCC-ADC by forcing the hydrolysis of the succinimide ring, improving overall PK exposure and efficacy 2.
-
Standard Conjugation: Conjugate the payload to the mAb using standard maleimide-thiol chemistry in a slightly acidic buffer (pH 6.5–7.0).
-
Mechanistic Rationale: Maintaining a neutral pH during initial conjugation ensures the maleimide reacts exclusively with the targeted thiols rather than undergoing premature hydrolysis with water.
-
-
Alkaline Buffer Exchange: Purify the ADC to remove free payload, then buffer exchange into 50 mM Sodium Borate, pH 8.5.
-
Mechanistic Rationale: Elevating the pH increases the concentration of hydroxide ions, which act as nucleophiles to attack the carbonyl carbons of the succinimide ring.
-
-
Thermal Incubation: Incubate the formulation at 37°C for 24 to 48 hours.
-
Mechanistic Rationale: Heat provides the activation energy required to accelerate the ring-opening reaction.
-
-
Validation Gate (Crucial Step): Analyze an aliquot using intact mass LC-MS.
-
Self-Validation: The protocol is only successful if the mass spectrum shows an exact +18 Da mass shift per conjugated payload. This proves a water molecule has been permanently incorporated. Do not proceed until this shift is >95% complete.
-
-
Quench and Formulate: Buffer exchange the stabilized ADC back into a mildly acidic formulation buffer (e.g., pH 5.5–6.0).
-
Mechanistic Rationale: Returning to a lower pH prevents base-catalyzed degradation of the antibody backbone (e.g., deamidation) during long-term storage.
-
Caption: Self-validating workflow for controlled succinimide hydrolysis of maleimide-based ADCs.
Protocol B: In Vitro Serum Stability & Maleimide Exchange Assay
Objective: To accurately quantify the rate of payload loss via maleimide exchange without introducing sample-handling artifacts.
-
Matrix Spiking: Spike the ADC at 1 mg/mL into human serum (or a controlled matrix of 40 mg/mL Human Serum Albumin + 5 µM glutathione).
-
Mechanistic Rationale: This mimics the high concentration of thiol-scavengers present in systemic circulation.
-
-
Time-Course Incubation: Incubate at 37°C. Extract aliquots at 0h, 24h, 72h, 120h, and 168h.
-
Validation Gate (Chemical Quenching): Immediately treat each extracted aliquot with 50 mM N-acetylcysteine (NAC) for 15 minutes prior to downstream processing.
-
Self-Validation: If the sample is processed without quenching, the retro-Michael reaction will continue artifactually during sample handling. NAC acts as an overwhelming thiol sink, instantly capping any free maleimide generated and "freezing" the true DAR profile at that exact time point.
-
-
Affinity Capture and Analysis: Isolate the ADC using Protein A magnetic beads, elute, and analyze via Hydrophobic Interaction Chromatography (HIC) or LC-MS to calculate the DAR distribution.
References
- Title: The Role of the SMCC Linker in Antibody-Drug Conjugates: A Technical Guide Source: Benchchem URL
- Source: PMC (NIH)
- Title: A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation Source: WuXi AppTec DMPK URL
- Source: PubMed (NIH)
- Source: Chemical Society Reviews (RSC Publishing)
Sources
- 1. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the in vivo stability of Palbociclib-SMCC conjugates.
Technical Support Center: Optimizing Palbociclib-SMCC In Vivo Stability
Status: Active Agent: Senior Application Scientist (Bioconjugation Division) Ticket ID: PALBO-SMCC-STAB-001
Welcome to the Technical Support Center
You are experiencing stability issues with this compound antibody-drug conjugates (ADCs) in in vivo models. This is a known challenge involving two distinct failure modes: chemical instability (payload loss via retro-Michael addition) and colloidal instability (aggregation-induced clearance).
This guide provides the protocols to diagnose and resolve these specific issues.
Module 1: Chemical Stability (The "Retro-Michael" Trap)
The Issue: The SMCC linker connects the antibody (via Cysteine thiols) to Palbociclib (pre-functionalized with SMCC) using a thiosuccinimide ring . While stable in buffer, this ring is reversible in blood plasma.
-
Mechanism: Albumin (which contains a free Cys34 thiol) attacks the thiosuccinimide ring, reversing the conjugation (Retro-Michael addition).
-
Result: The Palbociclib-linker moiety detaches from your antibody and transfers to Albumin. Your tumor accumulation drops, and systemic toxicity increases.
The Solution: Controlled Hydrolysis (Ring Opening) You must force the hydrolysis of the thiosuccinimide ring before injection. This converts the ring into a linear succinamic acid thioether, which is chemically irreversible and immune to retro-Michael exchange.
Protocol: Post-Conjugation Ring Opening
Standard SMCC conjugation leaves the ring closed. Add this step immediately after conjugation but before final purification.
-
Conjugation: Perform your standard this compound + Antibody-SH reaction (typically pH 7.0–7.4).
-
pH Adjustment: Adjust the reaction mixture pH to 8.5 – 9.0 using 1M Tris or Borate buffer.
-
Warning: Do not exceed pH 9.5, or you risk damaging the antibody.
-
-
Incubation: Incubate at 37°C for 12–24 hours .
-
Validation: The hydrolysis reaction adds a water molecule (+18 Da).
-
QC Step: Monitor via LC-MS.[1] You want >95% conversion to the hydrolyzed form (Mass = Conjugate + 18 Da).
-
-
Neutralization: Lower pH back to 7.0–7.4 and proceed to purification (SEC/TFF).
Expert Insight: The cyclohexane ring in SMCC provides steric hindrance that slows down spontaneous hydrolysis compared to straight-chain linkers. Therefore, the high-pH/temp incubation is mandatory for SMCC conjugates intended for in vivo use.
Module 2: Colloidal Stability (Aggregation Control)
The Issue: Palbociclib is a hydrophobic small molecule. Conjugating multiple hydrophobic payloads to an antibody alters its surface chemistry, leading to:
-
Protein Aggregation: Visible precipitation or soluble high-molecular-weight species (HMWS).
-
Fast Clearance: The liver (Kupffer cells) rapidly clears hydrophobic aggregates, reducing half-life (
).
The Solution: DAR Optimization & Cosolvent Strategy
Troubleshooting Table: DAR vs. Stability
| Parameter | Recommended Range | Why? |
| Drug-to-Antibody Ratio (DAR) | 2.0 – 3.5 | DAR > 4.0 drastically increases hydrophobicity, causing aggregation and rapid hepatic clearance. |
| Organic Cosolvent | 10% - 15% (v/v) | Use DMSO or Propylene Glycol during conjugation to keep Palbociclib solubilized until bound. |
| Buffer Formulation | Histidine/Trehalose | Switch from PBS to 20mM Histidine (pH 6.0) + 6% Trehalose to suppress aggregation during storage. |
Module 3: Visualizing the Failure & Fix
The following diagram illustrates the chemical pathway of failure (Retro-Michael) and the stabilization pathway (Hydrolysis).[2]
Caption: Pathway A (Red/Yellow) shows the instability mechanism leading to payload loss. Pathway B (Green) shows the stabilization protocol preventing this loss.
Module 4: Diagnostic Workflow
Use this decision tree to troubleshoot your specific observation.
Caption: Diagnostic tree to distinguish between colloidal instability (Aggregation) and chemical instability (Linker Exchange).
Frequently Asked Questions (FAQ)
Q1: Why use SMCC if the maleimide is unstable? Why not a different linker? A: SMCC is preferred for Palbociclib because the cyclohexane ring provides partial steric protection and it is non-cleavable (relying on lysosomal degradation of the antibody). While the maleimide exchange is a liability, the post-conjugation hydrolysis step effectively neutralizes this risk, making SMCC a robust choice if processed correctly.
Q2: Will high pH incubation (pH 9.0) damage my antibody? A: Most IgGs are stable at pH 9.0 for 12–24 hours. However, you must avoid agitation which causes shear stress. If your specific antibody is sensitive, you can perform the hydrolysis at pH 8.5 but extend the time to 48 hours. Always verify antibody integrity via SDS-PAGE or SEC-HPLC afterwards.
Q3: How do I measure the DAR of this compound? A: Standard UV absorbance (A280/A254) is often inaccurate due to overlapping absorbance spectra.
-
Recommended Method: HIC-HPLC (Hydrophobic Interaction Chromatography). This separates species by DAR (D0, D2, D4, etc.) allowing precise calculation of the average DAR and detection of aggregates.
Q4: Can I use this compound for "cleavable" applications? A: No. SMCC forms a stable thioether/amide bond. The release mechanism requires the antibody to be degraded in the lysosome, releasing Lysine-SMCC-Palbociclib . Ensure your target cells have high internalization and lysosomal activity.
References
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology.
-
Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.
-
Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, pharmacokinetics, and efficacy." Bioconjugate Chemistry.
-
Adem, Y. T., et al. (2014). "Auristatin antibody-drug conjugate physical instability and the role of drug-to-antibody ratio." Bioconjugate Chemistry. (Foundational work on hydrophobicity and aggregation-induced clearance, applicable to Palbociclib).
Sources
Technical Support Center: Minimizing Off-Target Toxicity of Palbociclib-SMCC ADCs
This technical support guide is designed for researchers, scientists, and drug development professionals working with Palbociclib-based Antibody-Drug Conjugates (ADCs) utilizing the SMCC linker. Here, we delve into the nuances of off-target toxicity, offering troubleshooting strategies and answering frequently asked questions to enhance the precision and safety of your therapeutic candidates.
Section 1: Understanding the Landscape of Off-Target Toxicity
Off-target toxicity is a critical hurdle in the development of ADCs, often leading to a narrow therapeutic window or clinical trial failures.[1][2] It can be broadly categorized into two main types:
-
On-target, off-tumor toxicity: This occurs when the ADC binds to the target antigen expressed on healthy, non-cancerous cells, leading to unintended cytotoxicity in normal tissues.[1]
-
Off-target, off-tumor toxicity: This arises from mechanisms independent of target antigen binding. A primary contributor is the premature release of the cytotoxic payload from the ADC while in systemic circulation.[] This free drug can then diffuse into healthy tissues and cause damage.[]
For Palbociclib-SMCC ADCs, the non-cleavable nature of the SMCC linker is designed to minimize premature drug release, thereby reducing off-target toxicity.[4][5] However, various factors can still contribute to unintended toxicities.
The Role of Palbociclib and the SMCC Linker
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression from the G1 to the S phase.[6][7][8][9] By inhibiting these kinases, Palbociclib halts the proliferation of cancer cells.[7][10]
The Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody and an amide bond with an amine group on the drug.[4][] This stability is advantageous in preventing premature payload release in the bloodstream.[4][5][12] The release of Palbociclib from an SMCC-linked ADC is expected to occur primarily after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[4][5]
Section 2: Troubleshooting Guide for Off-Target Toxicity
This section addresses specific experimental issues that may indicate or contribute to off-target toxicity in your this compound ADC studies.
Issue 1: Higher than Expected Cytotoxicity in Antigen-Negative Cell Lines
Question: Our in vitro cytotoxicity assays show significant cell death in antigen-negative control cell lines treated with our this compound ADC. What could be the cause, and how can we troubleshoot this?
Answer: This is a classic indicator of off-target toxicity, suggesting that the cytotoxic effect is not solely dependent on target-mediated uptake. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| ADC Aggregation | Hydrophobic payloads like Palbociclib can increase the propensity of ADCs to aggregate, especially at higher Drug-to-Antibody Ratios (DAR).[13] Aggregates can be non-specifically taken up by cells, leading to cytotoxicity. | 1. Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation. 2. Optimize Formulation: Screen different buffer conditions (pH, excipients like arginine or sucrose) to improve ADC solubility and stability.[13] 3. Refine Conjugation: Lowering the molar ratio of the linker-payload to the antibody during conjugation can reduce the average DAR and decrease hydrophobicity.[13] |
| Free Palbociclib Contamination | Incomplete purification after the conjugation reaction can leave residual, unconjugated Palbociclib in your ADC preparation. This free drug will be cytotoxic to all cells. | 1. Improve Purification: Employ rigorous purification methods such as tangential flow filtration (TFF) or chromatography to remove all traces of free drug. 2. Quantify Free Drug: Use analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry to quantify the amount of free payload in your final ADC product.[14] |
| Linker Instability | Although SMCC is a stable linker, certain conditions during storage or in the assay media could potentially lead to some degree of linker cleavage and premature drug release.[][15] | 1. Assess Linker Stability: Perform stability studies by incubating the ADC in plasma or relevant buffer conditions and measure the release of free Palbociclib over time. 2. Review Storage Conditions: Ensure the ADC is stored at the recommended temperature and pH to maintain linker integrity. |
| Non-specific Uptake Mechanisms | Cells can internalize antibodies and ADCs through non-specific mechanisms like pinocytosis or via Fc receptor-mediated uptake, especially by immune cells.[][16] | 1. Use Isotype Control: Include an isotype control ADC (a non-targeting antibody conjugated with this compound) in your cytotoxicity assays. This will help differentiate between target-mediated and non-specific uptake. 2. Fc Receptor Blocking: If working with immune cells, consider using Fc receptor blocking agents to prevent non-specific binding. |
Experimental Workflow: Assessing Off-Target Cytotoxicity In Vitro
Caption: Workflow for in vitro assessment of ADC off-target cytotoxicity.
Issue 2: In Vivo Toxicity at Doses Below the Efficacious Level
Question: Our in vivo studies in animal models are showing significant toxicity (e.g., weight loss, hematological abnormalities) at doses where we don't see significant anti-tumor efficacy. How can we address this?
Answer: This indicates a narrow therapeutic index and is a major concern for the clinical translatability of your ADC.[16] The troubleshooting process involves a multi-faceted investigation:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Drug-to-Antibody Ratio (DAR) | A high DAR can lead to faster clearance of the ADC from circulation and increased off-target toxicity.[13][17] Conversely, a very low DAR may not deliver a sufficient amount of payload to the tumor.[18] | 1. Characterize DAR: Accurately determine the average DAR and the distribution of different DAR species in your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[] 2. Optimize DAR: Synthesize and test ADCs with different average DARs (e.g., 2, 4, 6) to identify the optimal balance between efficacy and toxicity in vivo.[13][20] |
| Poor Pharmacokinetics (PK) | The ADC may be clearing too quickly from the circulation, leading to insufficient tumor accumulation and prolonged exposure of healthy tissues to the ADC. | 1. Conduct PK Studies: Perform pharmacokinetic studies in relevant animal models to determine the half-life, clearance, and biodistribution of your ADC.[21] 2. Consider Linker Modification: While SMCC is standard, exploring linkers with different properties (e.g., incorporating a hydrophilic PEG spacer) could potentially improve PK properties.[13] |
| On-Target, Off-Tumor Toxicity | The target antigen may be expressed at low levels on vital organs, leading to toxicity when the ADC binds to these healthy tissues.[16][22] | 1. Assess Target Expression: Conduct thorough immunohistochemistry (IHC) or other expression profiling studies in a panel of normal tissues from the species used for toxicity testing.[23] 2. Antibody Engineering: If on-target, off-tumor toxicity is confirmed, consider engineering the antibody to have a lower affinity for the target. This can sometimes reduce binding to low-expressing healthy tissues while maintaining sufficient binding to high-expressing tumor cells.[1] |
| Metabolite-Induced Toxicity | The way the ADC is metabolized in vivo could generate toxic catabolites that contribute to the observed toxicity. | 1. Metabolite Identification: Analyze plasma and tissue samples from in vivo studies to identify the major catabolites of your ADC. 2. Assess Metabolite Toxicity: If possible, synthesize the identified catabolites and test their toxicity in vitro and in vivo. |
Logical Relationship: Factors Influencing In Vivo Therapeutic Index
Caption: Key determinants of the ADC therapeutic index.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A1: There is no universal optimal DAR; it must be empirically determined for each specific ADC.[17] However, a common starting point for many ADCs is a DAR in the range of 2 to 4.[13] A DAR that is too high can lead to increased aggregation, faster clearance, and higher off-target toxicity.[17] A DAR that is too low may result in insufficient potency.[18] It is crucial to generate and test ADCs with varying DARs to find the best therapeutic window.
Q2: How does the non-cleavable SMCC linker contribute to minimizing off-target toxicity compared to cleavable linkers?
A2: The SMCC linker forms a very stable thioether bond, which is resistant to cleavage in the bloodstream.[4][5] This stability prevents the premature release of Palbociclib in circulation, which is a major mechanism of off-target toxicity for ADCs with less stable, cleavable linkers.[][5][12] With an SMCC linker, the payload is primarily released after the ADC is internalized by the target cell and the antibody is degraded by lysosomal proteases.[5] This mechanism enhances the targeted delivery of the payload and generally leads to a more favorable safety profile.[4][5]
Q3: What are the most common off-target toxicities observed with ADCs, and are they expected for a Palbociclib-based ADC?
A3: Common dose-limiting toxicities for ADCs often relate to the payload class and can include hematological toxicities (like neutropenia and thrombocytopenia), gastrointestinal issues, and peripheral neuropathy.[1][16] Palbociclib as a free drug is known to cause hematologic toxicity, particularly neutropenia.[24][25][26] Therefore, it is plausible that a this compound ADC could also lead to similar hematological side effects, either through low-level, off-target payload release or on-target effects on hematopoietic precursor cells if the target antigen is expressed on them.[27][28]
Q4: What in vitro assays are essential for predicting potential off-target toxicity?
A4: A robust in vitro testing cascade is critical. Key assays include:
-
Cytotoxicity assays on antigen-negative cells: As detailed in the troubleshooting section, this is a primary screen for off-target effects.[29][30]
-
Plasma stability assays: These assays measure the integrity of the ADC and the rate of payload release when incubated in plasma from relevant species over time.
-
Hemolysis assays: To assess the potential for the ADC to damage red blood cells.
-
Colony-forming cell (CFC) assays: Using hematopoietic stem cells, this assay can help predict potential hematological toxicities.[27]
Q5: Can antibody engineering strategies help in minimizing the off-target toxicity of this compound ADCs?
A5: Yes, antibody engineering can play a significant role. Strategies include:
-
Affinity Modulation: Fine-tuning the antibody's binding affinity can help optimize the balance between effective tumor targeting and minimizing binding to healthy tissues that may express the target antigen at low levels.[1]
-
Fc Domain Engineering: Modifying the Fc region of the antibody can reduce its interaction with Fc receptors on immune cells, thereby decreasing non-specific uptake and potential off-target toxicity in these cells.[1]
-
Site-Specific Conjugation: While SMCC typically conjugates to native cysteines or lysines, which can result in a heterogeneous mixture of DAR species, site-specific conjugation technologies allow for the attachment of Palbociclib at precise locations on the antibody.[1][20] This leads to a more homogeneous ADC product with a well-defined DAR, which can improve the pharmacokinetic profile and reduce toxicity.[20]
Section 4: Key Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of drug-loaded species in a this compound ADC preparation.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
This compound ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated Palbociclib molecules (DAR 0, 2, 4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula:[] Average DAR = Σ (Peak Area % of each species * DAR of that species) / 100
Protocol 2: In Vitro Cytotoxicity Assay using a Tetrazolium Salt (e.g., MTT/XTT)
Objective: To assess the potency of the this compound ADC on antigen-positive cells and its off-target toxicity on antigen-negative cells.[30]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound ADC, isotype control ADC, and free Palbociclib
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free Palbociclib in complete culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.[30]
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[30]
References
- Palbociclib: A Comprehensive Overview - Pharma Lord.
- Wh
- Palbociclib - Wikipedia.
- Palbociclib | Pfizer Oncology Development Website.
- The Role of the SMCC Linker in Antibody-Drug Conjug
- Profile of palbociclib in the treatment of metast
- Off-target toxicity in antibody-drug conjug
- Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC.
- ADC In Vitro Cytotoxicity Evaluation Service - Cre
- Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candid
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays - Benchchem.
- AstraZeneca Challenge: Molecular Strategies to Minimize Off-Target Toxicities of Antibody Drug Conjug
- Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC.
- Effects of ADC Toxicity and Optimization Str
- Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload - AACR Journals.
- Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - MDPI.
- Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More - BOC Sciences.
- Key Points of ADC Optimization Strategy - Cre
- Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed.
- Strategies for Controlling DAR in Antibody–Drug Conjug
- ADCs Activity & Hem
- Optimising analytical strategies for ADC development - Drug Target Review.
- Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for NAMPT Inhibitor ADCs - Benchchem.
- Top Trends in ADC Drug Development - Blog - TD2 Precision Oncology.
- Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo.
- Unexpected toxicity of CDK4 /6 inhibitor palbociclib and radiotherapy - ResearchG
- What is Drug Antibody Ratio (DAR) in Biotherapeutics? - Phenomenex.
- The Evolution of ADCs in Breast Cancer: Challenges and Innov
- Analysis Method for Drug-to-Antibody Ratio (DAR)
- Precision In Vivo Research: The Role of Antibody-Drug Conjug
- Evaluation of the off-target toxicity of ADCs using an in vitro...
- Battle Against ADC Resistance in Breast Cancer Challenging, Not Futile.
- Overcoming Challenges in the Development of Antibody Drug Conjug
- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release - PurePEG.
- Role of ADC linker design in advancing cancer therapies.
- This compound | Palbociclib-conjugate | CAS# | CDK inhibitor - MedKoo Biosciences.
- Unexpected toxicity of CDK4/6 inhibitor palbociclib and radiotherapy - PMC - NIH.
- Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC.
- Palbociclib exposure in relation to efficacy and toxicity in patients with advanced breast cancer - PMC.
- Specific toxicity with Palbociclib.
- Adding Palbociclib to Endocrine Therapy Fails to Improve iDFS in ER+ Breast Cancer.
- Opportunities and Challenges in Antibody–Drug Conjugates for Cancer Therapy: A New Era for Cancer Tre
- Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines - PMC.
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Technical Support Center: Refinement of Purification Techniques for Palbociclib-SMCC Conjugates
Welcome to the technical support center for the purification of Palbociclib-SMCC conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges encountered during the purification of these antibody-drug conjugates (ADCs).
The conjugation of Palbociclib, a highly effective CDK4/6 inhibitor, to a monoclonal antibody (mAb) via a non-cleavable SMCC linker creates a potent therapeutic agent. However, the inherent hydrophobicity of Palbociclib and the stochastic nature of the conjugation process introduce significant purification hurdles. This guide will provide a framework for developing and optimizing your purification workflow, ensuring the final product is of high purity, with a well-defined drug-to-antibody ratio (DAR) and minimal aggregation.
Understanding the Challenges
The primary challenges in purifying this compound conjugates stem from:
-
Increased Hydrophobicity: Palbociclib is a relatively hydrophobic molecule. Its conjugation to an antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Heterogeneity: The conjugation reaction results in a heterogeneous mixture of species, including unconjugated mAb, ADCs with varying DARs, and potentially high molecular weight (HMW) aggregates.
-
Process-Related Impurities: The synthesis of Palbociclib and the conjugation process can introduce impurities that need to be removed.[2][3] This includes unreacted this compound, free Palbociclib, and hydrolyzed linker.
A multi-step purification strategy is therefore essential to isolate the desired ADC species. The most common and effective approach involves a combination of Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).
General Purification Workflow
The following diagram illustrates a typical purification workflow for this compound conjugates. The exact order and combination of steps may need to be optimized based on the specific characteristics of your conjugate and the observed impurities.
Caption: A typical multi-step purification workflow for this compound conjugates.
Troubleshooting Guides and FAQs
This section provides detailed troubleshooting guides and frequently asked questions for the most common purification techniques used for this compound conjugates.
Size Exclusion Chromatography (SEC)
SEC is primarily used for buffer exchange after the conjugation reaction and for the removal of HMW aggregates. It separates molecules based on their hydrodynamic radius.
Frequently Asked Questions (FAQs)
Q1: Why is SEC the first step in my purification workflow?
A1: SEC is an excellent initial step because it is a gentle, non-binding chromatography technique that can rapidly remove large aggregates and unconjugated this compound, which can interfere with subsequent purification steps. It also allows for a quick buffer exchange into a buffer suitable for the next chromatography step, often HIC.
Q2: What are the critical parameters to consider when developing an SEC method?
A2: The most critical parameters are the choice of column (pore size), mobile phase composition, and flow rate. The pore size of the resin should be chosen to allow for the separation of the monomeric ADC from aggregates. The mobile phase should be optimized to prevent non-specific interactions between the conjugate and the stationary phase. Due to the increased hydrophobicity of the this compound conjugate, you may observe peak tailing or poor recovery. Adding a small amount of an organic modifier (e.g., isopropanol or acetonitrile) or an arginine-based excipient to the mobile phase can often mitigate these issues.[4][5]
Troubleshooting Guide: SEC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary hydrophobic interactions between the conjugate and the stationary phase.- Inappropriate mobile phase pH or ionic strength. | - Add a small percentage of an organic modifier (e.g., 5-15% isopropanol or acetonitrile) to the mobile phase.[5]- Include an excipient like L-arginine (e.g., 100-250 mM) in the mobile phase to reduce non-specific binding.[4]- Optimize the mobile phase pH to be close to the pI of the antibody to minimize ionic interactions. |
| Low Recovery | - Adsorption of the conjugate to the column matrix.- Precipitation of the conjugate on the column. | - Follow the recommendations for improving peak shape, as these will also improve recovery.- Ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to prevent ionic interactions.- Decrease the protein loading on the column. |
| Incomplete Aggregate Removal | - Inappropriate column pore size.- Co-elution of aggregates with the monomer. | - Select a column with a pore size that provides optimal resolution between the monomer and aggregate species.- Optimize the flow rate; a lower flow rate often improves resolution.- Consider using a longer column or connecting two columns in series. |
Hydrophobic Interaction Chromatography (HIC)
HIC is the primary technique for separating ADC species with different DARs. The addition of each this compound molecule increases the hydrophobicity of the antibody, allowing for separation based on a decreasing salt gradient.
Frequently Asked Questions (FAQs)
Q1: How does HIC separate different DAR species?
A1: HIC separates proteins based on their surface hydrophobicity.[3][6] In a high-salt mobile phase, the hydrophobic regions of the ADC interact with the hydrophobic ligands of the HIC resin. As the salt concentration is decreased, the interaction weakens, and the ADC species elute. Since each conjugated this compound adds to the overall hydrophobicity, species with a higher DAR will bind more tightly to the resin and elute at a lower salt concentration.[2][]
Q2: What is the best way to screen for the right HIC resin and conditions?
A2: A good starting point is to screen a panel of HIC resins with varying degrees of hydrophobicity (e.g., Butyl, Phenyl, Ether). For each resin, perform a linear gradient elution from a high salt concentration (e.g., 1-2 M ammonium sulfate or sodium chloride) to a low salt concentration. This will give you an initial separation profile and indicate which resin provides the best resolution of your DAR species. Further optimization of the gradient slope, pH, and salt type can then be performed.
Troubleshooting Guide: HIC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of DAR Species | - Suboptimal resin choice.- Gradient is too steep.- Inappropriate salt type or concentration. | - Screen different HIC resins (e.g., Phenyl, Butyl) to find the one with the best selectivity for your conjugate.- Decrease the gradient slope to improve separation.- Optimize the type and concentration of the salt in the mobile phase. Ammonium sulfate is often a good starting point. |
| Precipitation on the Column | - The high salt concentration in the binding buffer causes the ADC to precipitate.- The conjugate is not stable under the chosen buffer conditions. | - Lower the initial salt concentration, but be aware this may reduce binding.- Add a small amount of a stabilizing excipient, such as a non-ionic surfactant or an organic co-solvent (e.g., isopropanol).- Perform solubility studies to determine the optimal buffer conditions for your conjugate. |
| Irreversible Binding/Low Recovery | - The conjugate is too hydrophobic and binds irreversibly to the resin.- The resin is too hydrophobic for the conjugate. | - Use a less hydrophobic HIC resin.- Add an organic modifier (e.g., isopropanol, acetonitrile) to the low-salt mobile phase to facilitate elution.- Ensure complete elution by including a low-salt wash step at the end of the gradient. |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge. It is a valuable polishing step for removing charged impurities, unconjugated antibody, and for separating charge variants of the ADC.
Frequently Asked Questions (FAQs)
Q1: What is the role of IEX in purifying this compound conjugates?
A1: IEX is an effective polishing step to remove remaining impurities such as host cell proteins, DNA, and unconjugated this compound. It can also be used to separate charge variants of the ADC that may have arisen during production or conjugation. Depending on the pI of the antibody and the pH of the mobile phase, either cation exchange (CEX) or anion exchange (AEX) chromatography can be used.[8] The conjugation of Palbociclib to lysine residues can alter the surface charge of the antibody, which can also be exploited for separation.[9]
Q2: How do I choose between CEX and AEX?
A2: The choice depends on the isoelectric point (pI) of your antibody. For CEX, you work at a pH below the pI of the protein, so it has a net positive charge and binds to a negatively charged column. For AEX, you work at a pH above the pI, so the protein has a net negative charge and binds to a positively charged column. It is often beneficial to screen both CEX and AEX resins to determine which provides the best separation for your specific conjugate and impurity profile.
Troubleshooting Guide: IEX
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Binding to the Column | - Incorrect buffer pH or ionic strength.- The pI of the conjugate is different than expected. | - Ensure the buffer pH is appropriately above (AEX) or below (CEX) the pI of the conjugate.- Reduce the conductivity of the loading buffer to promote binding.- Experimentally determine the pI of your conjugate. |
| Co-elution of Impurities | - The charge difference between the conjugate and the impurity is too small.- The gradient is not optimized. | - Adjust the pH of the mobile phase to maximize the charge difference between the conjugate and the impurity.- Use a shallower salt gradient for elution.- Try a different type of IEX resin (e.g., strong vs. weak, different ligand chemistry). |
| Low Yield | - The elution conditions are too harsh, causing precipitation.- The conjugate is binding irreversibly to the column. | - Optimize the elution buffer by adjusting the salt concentration and pH.- Consider adding a stabilizing excipient to the elution buffer.- For very strong binding, a step elution may be more effective than a linear gradient. |
Troubleshooting Workflow
When encountering a purification issue, a systematic approach is key. The following decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common purification issues with this compound conjugates.
Key Experimental Protocols
The following are generalized protocols that can be used as a starting point for developing your purification methods.
Protocol 1: SEC for Aggregate Removal and Buffer Exchange
-
Column: Choose a suitable SEC column with a pore size appropriate for separating your ADC monomer from aggregates.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, with 150 mM NaCl. Consider adding 5-10% isopropanol or 100 mM L-arginine if peak tailing is observed.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min for an analytical scale column.
-
Sample Preparation: Dilute the crude conjugation reaction mixture in the mobile phase to a concentration of 1-10 mg/mL.
-
Injection and Elution: Inject the sample and elute with the mobile phase for 1.5-2 column volumes.
-
Detection: Monitor the eluate at 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
Protocol 2: HIC for DAR Species Separation
-
Column: Screen a panel of HIC columns (e.g., Phenyl, Butyl).
-
Mobile Phase A (High Salt): 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Adjust the salt concentration of the SEC-purified ADC to match Mobile Phase A.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Mobile Phase A.
-
Injection and Elution: Inject the sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes.
-
Detection: Monitor the eluate at 280 nm.
-
Fraction Collection: Collect fractions across the elution profile and analyze for DAR and purity.
Protocol 3: IEX for Polishing
-
Column: Screen both CEX and AEX columns.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer with a pH that ensures the ADC binds to the column (e.g., 20 mM MES, pH 6.0 for CEX).
-
Mobile Phase B (Elution Buffer): Mobile Phase A with the addition of high salt (e.g., 1 M NaCl).
-
Sample Preparation: Desalt the HIC-purified fractions into Mobile Phase A.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Mobile Phase A.
-
Injection and Elution: Inject the sample, wash with Mobile Phase A, and elute with a linear gradient from 0-100% Mobile Phase B.
-
Detection: Monitor the eluate at 280 nm.
-
Fraction Collection: Collect the main peak containing the purified ADC.
Quantitative Data Summary
| Parameter | SEC | HIC | IEX |
| Primary Goal | Aggregate removal, buffer exchange | DAR species separation | Polishing, charge variant removal |
| Typical Mobile Phase | PBS, pH 7.4 | High to low salt gradient | Low to high salt gradient |
| Key Optimization Variables | Column pore size, mobile phase additives | Resin hydrophobicity, salt type, gradient slope | Resin type (CEX/AEX), pH, gradient slope |
| Potential Issues | Peak tailing, low recovery | Poor resolution, precipitation | Poor binding, co-elution |
This technical support guide provides a comprehensive overview of the key considerations and troubleshooting strategies for the purification of this compound conjugates. By understanding the underlying principles of each purification technique and systematically optimizing the experimental conditions, you can develop a robust and efficient purification workflow to obtain a high-quality ADC for your research and development needs.
References
-
Creative Biolabs. (n.d.). Purification of ADCs by HIC. Retrieved from [Link]
-
Methods in Molecular Biology. (2018). Purification of ADCs by Hydrophobic Interaction Chromatography. SpringerLink. Retrieved from [Link]
-
Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products. Retrieved from [Link]
-
RSC Publishing. (2024, May 16). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
Mabion. (n.d.). Ion Exchange Chromatography in Monoclonal Antibodies Purification. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A brief practical review of size exclusion chromatography: Rules of thumb, limitations, and troubleshooting. Retrieved from [Link]
-
PubMed. (2019, June 25). Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates. Retrieved from [Link]
-
Interchim. (n.d.). SMCC, sSMCC, lc-SMCC Heterobifunctional crosslinkers. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker. Retrieved from [Link]
-
PubMed. (2024, December 13). An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates. Retrieved from [Link]
-
Asian Journal of Chemistry. (2025, February 28). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Retrieved from [Link]
-
Agilent. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved from [Link]
-
Bestchrom. (2026, January 19). Downstream Purification Strategies for Antibody–Drug Conjugates. Retrieved from [Link]
-
Charles River. (n.d.). Size-Exclusion Chromatography, Analytical Ultracentrifugation, and the Formulation-Dependence of ADC Aggregation. Retrieved from [Link]
-
SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). palbociclib-impurities. Retrieved from [Link]
-
PubMed. (2017, May 17). Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. Retrieved from [Link]
-
LCGC International. (2020, November 12). Addressing the Challenges of Drug-to-Antibody Measurement. Retrieved from [Link]
-
PMC. (2023, January 7). Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Analytical Method Development and Validation of Palbociclib. Retrieved from [Link]
-
Agilent. (2016, March 30). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]
-
PMC. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
ChemRxiv. (n.d.). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. Retrieved from [Link]
-
SciSpace. (2023, March 30). A Review on Analytical Method Development and Validation of Palbociclib. Retrieved from [Link]
-
PMC. (2022, December 6). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Retrieved from [Link]
-
GTP Bioways. (2024, April 10). Overcoming Challenges in ADC Purification: A Case Study. Retrieved from [Link]
-
Journal of China Pharmaceutical University. (n.d.). Analysis and synthesis of the related substances of palbociclib. Retrieved from [Link]
-
Lonza. (n.d.). Diversification of ADC formats and overcoming purification challenges. Retrieved from [Link]
-
PMC. (n.d.). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. Retrieved from [Link]
-
BPI. (2023, September 19). Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. Retrieved from [Link]
- Google Patents. (n.d.). CN105418603A - Method for preparing high-purity palbociclib and reaction intermediate of ....
-
PMC. (n.d.). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Retrieved from [Link]
-
PubMed. (2022, January 15). Current approaches for the purification of antibody-drug conjugates. Retrieved from [Link]
-
PMC. (n.d.). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. Retrieved from [Link]
-
PMC. (2021, February 2). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Retrieved from [Link]
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Validation & Comparative
Validating the target specificity of Palbociclib-SMCC ADCs
Validating the Target Specificity of Palbociclib-SMCC ADCs: A Technical Comparison Guide
As antibody-drug conjugate (ADC) engineering evolves, the field is rapidly shifting from traditional cytotoxic payloads (e.g., auristatins, maytansinoids) toward targeted kinase inhibitors. Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), halts the cell cycle from the G1 to the S phase by preventing the phosphorylation of the retinoblastoma (Rb) protein[1]. While highly effective in hormone receptor-positive breast cancers, unconjugated Palbociclib is highly cell-permeable and distributes systemically, often leading to dose-limiting toxicities such as severe neutropenia[2].
To widen the therapeutic index, Palbociclib can be conjugated to tumor-targeting monoclonal antibodies (mAbs) using an SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker[1]. SMCC is a non-cleavable linker that requires complete lysosomal degradation of the mAb to release its payload[3]. This guide provides a rigorous framework for validating the target specificity and mechanistic efficacy of this compound ADCs compared to unconjugated Palbociclib and traditional non-cleavable ADCs.
Mechanism of Action & Rationale for SMCC
Causality in Linker Selection: Why utilize a non-cleavable SMCC linker for a kinase inhibitor? If a cleavable linker (e.g., valine-citrulline) were used, premature cleavage in the extracellular space or early endosomes could release free Palbociclib. Because Palbociclib is highly lipophilic and membrane-permeable, it would rapidly diffuse out of the tumor microenvironment into systemic circulation, negating the purpose of the ADC. SMCC ensures that the payload is only released post-internalization as a charged, membrane-impermeable Lysine-SMCC-Palbociclib adduct. This effectively traps the CDK4/6 inhibitor inside the target cell, maximizing tumor-specific suppression while minimizing the bystander effect[3].
Mechanism of this compound ADCs: target binding, lysosomal processing, and CDK4/6 inhibition.
Performance Comparison: this compound vs. Alternatives
To objectively evaluate the this compound ADC, we must benchmark it against unconjugated Palbociclib and a standard non-cleavable ADC (T-DM1). The table below summarizes representative quantitative performance metrics based on targeted HER2+ breast cancer models versus HER2- controls.
Table 1: Comparative Efficacy and Specificity Profile
| Therapeutic Agent | Linker Type | Primary Mechanism | IC50 (Target +) | IC50 (Target -) | Bystander Toxicity | Systemic Toxicity Risk |
| This compound ADC | Non-cleavable | CDK4/6 Inhibition | 15–30 nM | > 5,000 nM | Minimal | Low (Targeted delivery) |
| Unconjugated Palbociclib | N/A | CDK4/6 Inhibition | 10–15 nM | 10–15 nM | High | High (Neutropenia) |
| T-DM1 (Kadcyla) | Non-cleavable | Microtubule Inhibition | 0.1–1.0 nM | > 5,000 nM | Minimal | Moderate (Thrombocytopenia) |
| Palbociclib-vc ADC | Cleavable | CDK4/6 Inhibition | 10–20 nM | 100–500 nM | High | Moderate (Premature release) |
Note: The this compound ADC exhibits a massive differential in IC50 between Target+ and Target- cells, validating its specificity. Unlike the unconjugated drug, the ADC spares antigen-negative cells.
Experimental Methodologies: Self-Validating Protocols
As application scientists, we must design assays that inherently control for false positives. A self-validating system ensures that if the primary mechanism fails, the assay readout explicitly identifies the point of failure.
Protocol 1: Validating Target-Specific Internalization (Competitive Flow Cytometry)
Causality: Conjugating a bulky payload via SMCC to surface lysines can sterically hinder the antibody's paratope. We must prove that the ADC binds strictly via the target antigen and not through non-specific pinocytosis. Self-Validation: By pre-incubating cells with a 100-fold molar excess of naked, unconjugated antibody, we competitively block the target receptors. If the ADC still internalizes, the binding is non-specific. If the signal drops to baseline, the specificity is validated.
-
Cell Preparation: Seed HER2+ (e.g., BT474) and HER2- (e.g., MCF7) cells in 96-well V-bottom plates at
cells/well. -
Receptor Blockade (The Validation Step): Pre-incubate half of the HER2+ wells with 10 µM naked Trastuzumab for 30 minutes at 4°C to saturate surface receptors.
-
ADC Incubation: Add 100 nM of this compound ADC (fluorophore-tagged) to all wells. Incubate for 1 hour at 4°C (to measure binding) or 37°C (to measure internalization).
-
Washing & Quenching: Wash three times with ice-cold PBS. For the 37°C internalization cohort, wash with an acidic buffer (pH 2.5) for 30 seconds to strip surface-bound ADC, ensuring only internalized fluorescence is measured.
-
Acquisition: Analyze via flow cytometry. Expected Result: High fluorescence in unblocked HER2+ cells; baseline fluorescence in blocked HER2+ cells and HER2- cells.
Protocol 2: Confirming Lysosomal Dependency of Payload Release
Causality: Because SMCC is a non-cleavable linker, it explicitly requires the acidic, protease-rich environment of the lysosome to degrade the mAb backbone and release the active Lys-SMCC-Palbociclib adduct[3]. Self-Validation: We use Bafilomycin A1, a vacuolar H+-ATPase inhibitor that prevents lysosomal acidification. If the ADC still induces cell cycle arrest in the presence of Bafilomycin A1, the linker is unstable and releasing the payload prematurely.
-
Inhibitor Pre-treatment: Pre-treat HER2+ cells with 50 nM Bafilomycin A1 for 2 hours to neutralize lysosomal pH. Leave a control group untreated.
-
ADC Dosing: Treat both groups with 50 nM this compound ADC for 24 hours.
-
Lysate Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
LC-MS/MS Adduct Quantification: Analyze the lysate via LC-MS/MS targeting the specific mass-to-charge (m/z) ratio of the Lysine-SMCC-Palbociclib adduct.
-
Pharmacodynamic Readout: Perform a Western Blot on the same lysates probing for Phospho-Rb (Ser780) and total Rb. Expected Result: Bafilomycin A1-treated cells will show no adduct formation and high p-Rb levels (no CDK4/6 inhibition), validating the lysosomal-dependent release mechanism.
Protocol 3: Cell Cycle Arrest Specificity (Propidium Iodide Staining)
Causality: The ultimate proof of efficacy is demonstrating that the released adduct retains sufficient affinity for CDK4/6 to induce G1 cell cycle arrest exclusively in target-positive cells[1]. Self-Validation: Compare the ADC against unconjugated Palbociclib across both cell lines. Unconjugated Palbociclib must arrest both cell lines (validating the drug works), while the ADC must only arrest the HER2+ line (validating the targeted delivery works).
-
Treatment: Plate HER2+ and HER2- cells. Treat with Vehicle, 50 nM Unconjugated Palbociclib, or 50 nM this compound ADC for 48 hours.
-
Fixation: Harvest cells (including floating cells), wash with PBS, and fix in 70% cold ethanol at -20°C overnight.
-
Staining: Resuspend cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Measure PI fluorescence (linear scale) to quantify DNA content.
-
Data Interpretation: Unconjugated Palbociclib will show >80% G1 phase accumulation in both cell lines. The this compound ADC will show >80% G1 accumulation only in the HER2+ line, with the HER2- line mirroring the vehicle control.
References
Sources
Comparative Guide: In Vitro and In Vivo Correlation of Palbociclib-SMCC ADC Activity
Executive Summary: The Cytostatic ADC Challenge
Developing an Antibody-Drug Conjugate (ADC) using Palbociclib (a CDK4/6 inhibitor) and an SMCC linker represents a paradigm shift from traditional ADCs. Unlike standard ADCs that deliver highly potent cytotoxic payloads (e.g., MMAE, DM1) to induce apoptosis, a Palbociclib-ADC aims to deliver a cytostatic payload to enforce sustained cell cycle arrest (G1/S checkpoint) specifically in antigen-positive tumor cells.
This guide compares the performance of the Palbociclib-SMCC ADC (Non-cleavable) against the Free Drug (Standard of Care) and Cleavable Linker Variants (e.g., Val-Cit). It specifically addresses the "Potency Gap"—the common observation where non-cleavable ADCs appear weaker in vitro but demonstrate superior durability in vivo.
Key Comparative Metrics
| Feature | Free Palbociclib | This compound ADC (Non-Cleavable) | Palbociclib-Val-Cit ADC (Cleavable) |
| Mechanism | Passive Diffusion | Endocytosis | Endocytosis |
| Intracellular Species | Parent Drug (Neutral) | Lys-SMCC-Palbociclib (Charged) | Parent Drug (Neutral) |
| Bystander Effect | High (Systemic) | None (Charged metabolite trapped) | High (Membrane permeable) |
| In Vitro Potency (IC50) | High (nM range) | Lower (10-100x shift typical) | Moderate (Similar to free drug) |
| In Vivo Efficacy | Daily dosing required | Sustained (Weekly/Bi-weekly) | Sustained |
| Toxicity Profile | Neutropenia (Dose-limiting) | Reduced Systemic Toxicity | Moderate (Bystander toxicity) |
Mechanistic Analysis: The Linker-Payload Impact[1][2][3]
The choice of the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is the defining variable in this construct.
The "Lysosomal Trap" of SMCC
SMCC is a non-cleavable thioether linker. Unlike Val-Cit linkers which release the pristine parent drug via Cathepsin B cleavage, SMCC-based ADCs require the complete proteolytic degradation of the antibody backbone within the lysosome.
-
Metabolite Formation: The final active metabolite is not Palbociclib. It is Lysine-SMCC-Palbociclib .
-
Solubility & Permeability: This metabolite contains a charged amino acid (Lysine). It cannot diffuse across the lysosomal membrane easily, nor can it cross the plasma membrane to affect neighboring cells (No Bystander Effect).
-
Target Access: For Palbociclib to work, it must bind CDK4/6.[1][2][3] The critical question for your development is: Does the Lys-SMCC adduct retain binding affinity for the CDK4 ATP-binding pocket?
Figure 1: Intracellular processing of this compound ADC. Note that the linker remains attached to the payload and a lysine residue, creating a modified metabolite.
In Vitro Profiling: Interpreting the Potency Shift
When testing this compound ADCs in vitro, do not expect IC50 values to match free Palbociclib. The ADC relies on receptor turnover and lysosomal processing kinetics, which are slower than passive diffusion.
Protocol 1: Antigen-Specific Proliferation Assay
Objective: Confirm that activity is driven by target-mediated delivery, not premature drug release.
-
Cell Selection:
-
Positive Control: Antigen(+)/Rb(+) (e.g., MCF-7 or MDA-MB-361 for HER2). Note: Cells must be Rb-positive for CDK4/6 inhibitors to work.
-
Negative Control: Antigen(-)/Rb(+) (e.g., MDA-MB-231 if targeting HER2).
-
-
Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Arm A: this compound ADC (0.01 nM – 100 nM).
-
Arm B: Free Palbociclib (0.01 nM – 100 nM).
-
Arm C: Isotype Control ADC (Non-binding mAb + Palbociclib).
-
-
Incubation: 120 - 144 hours (5-6 days). Critical: Cytostatic drugs require longer incubation than cytotoxic drugs (typically 72h) to observe significant growth divergence.
-
Readout: CellTiter-Glo (ATP) or SRB assay.
Data Interpretation:
-
Success Criteria: The ADC should show a sigmoidal killing curve in Antigen(+) cells but remain flat (inactive) in Antigen(-) cells.
-
The "Shift": It is normal for the ADC IC50 to be 10-50x higher (less potent) than free drug in vitro. This represents the "delivery tax." If the ADC is more potent than free drug, suspect off-target toxicity or mechanism change (see Palbociclib-MHI-148 data [1]).
Protocol 2: Cell Cycle Analysis (Mechanism Validation)
Objective: Prove the ADC is cytostatic (G1 Arrest) and not cytotoxic (Apoptosis).
-
Treat Antigen(+) cells with IC90 concentration of ADC for 48h.
-
Fix in 70% Ethanol. Stain with Propidium Iodide (PI).
-
Flow Cytometry:
-
Free Palbociclib: Expect >80% cells in G0/G1 phase.
-
SMCC-ADC: Should mirror this profile.
-
Warning: If you see a massive Sub-G1 peak (apoptosis) or G2/M arrest, the conjugation has altered the drug's mode of action or the linker is causing non-specific toxicity [1].
-
In Vivo Translation: The Correlation Bridge
The in vivo environment favors the SMCC linker due to its extreme plasma stability. While cleavable linkers (Val-Cit) can suffer from premature cleavage by murine carboxylesterases (Ces1c), SMCC remains intact until internalization.
Protocol 3: Xenograft Efficacy Study (CDX)
Objective: Demonstrate superior therapeutic index.
-
Model: MCF-7 (ER+/HER2+) xenograft in nude mice. Supplement with Estradiol pellets.
-
Dosing Regimen:
-
Group 1 (Vehicle): PBS.
-
Group 2 (Free Drug): Palbociclib 50 mg/kg, Oral, Daily (QD) x 21 days.
-
Group 3 (ADC): this compound ADC, 5-10 mg/kg, IV, Single Dose or QW (Weekly).
-
-
Endpoints: Tumor Volume (caliper) and Body Weight.
-
Pharmacodynamics (PD): Harvest tumors at Day 3 and Day 7. Stain for pRb (phospho-Rb) . Reduced pRb confirms CDK4/6 inhibition.
The IVIVC Disconnect:
-
In Vitro: ADC is weaker.
-
In Vivo: ADC is often superior because it maintains intratumoral drug concentration above the threshold for days after a single dose, whereas free drug requires daily compliance and fluctuates with metabolic clearance.
Safety Readout: Neutropenia
Palbociclib's dose-limiting toxicity is neutropenia.
-
Experiment: Measure Absolute Neutrophil Count (ANC) via CBC on Day 7 and 14.
-
Expectation: The SMCC-ADC should show spared neutrophils compared to the Free Drug arm, as the ADC does not target bone marrow progenitors (which lack the tumor antigen).
Decision Framework: IVIVC Workflow
Use this logic flow to determine if your this compound ADC is a "Go" or "No-Go."
Figure 2: Go/No-Go Decision Tree for this compound ADC development.
References
-
Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. Source:[4] MDPI / BioRxiv (2021/2022). Relevance: Demonstrates that conjugating Palbociclib can alter its mechanism from cytostatic (G1 arrest) to cytotoxic, a critical risk factor to monitor. URL:[Link]
-
Trastuzumab Emtansine (T-DM1) Mechanism of Action. Source: Genentech / Roche Clinical Data. Relevance: Serves as the archetype for SMCC-based ADCs, validating that charged metabolites (Lys-SMCC-DM1) can be active if the payload tolerates the modification. URL:[Link]
-
Palbociclib and Trastuzumab in HER2-Positive Advanced Breast Cancer (PATRICIA Trial). Source: AACR Journals / ClinicalTrials.gov. Relevance: Provides baseline clinical data on the efficacy of combining Palbociclib with anti-HER2 agents, supporting the rationale for a single-molecule ADC. URL:[Link]
Sources
Comparative Guide: Palbociclib-SMCC ADC vs. Unconjugated Palbociclib
[1]
Executive Summary
This guide provides a technical comparison between Unconjugated Palbociclib (free drug) and Palbociclib-SMCC Antibody-Drug Conjugates (ADCs) .[1] While Palbociclib (PD-0332991) is a standard-of-care CDK4/6 inhibitor known for inducing cytostasis (G1 cell cycle arrest), its conjugation via the heterobifunctional SMCC linker fundamentally alters its pharmacokinetics, toxicity profile, and mechanism of action.[1]
Key Verdict: The transition from free drug to this compound ADC shifts the therapeutic window by reducing systemic neutropenia (the dose-limiting toxicity of the free drug) while potentially increasing intratumoral concentration.[1] However, the use of the non-cleavable SMCC linker dictates that the active metabolite is a charged amino-acid adduct, eliminating the "bystander effect" common in other ADCs.
Part 1: Mechanistic Divergence[1]
The efficacy of an ADC is not merely the sum of its parts; it is defined by the intracellular processing of the linker-payload. The choice of SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) —a non-cleavable linker—creates a distinct pharmacological profile compared to the free drug.[1]
Unconjugated Palbociclib Mechanism[1]
-
Entry: Passive diffusion across the cell membrane.
-
Target: Reversible binding to the ATP-binding pocket of CDK4 and CDK6.[1]
-
Effect: Prevents Rb protein phosphorylation, halting the cell cycle at the G1
S checkpoint.[2] -
Clearance: Metabolized by CYP3A4; high systemic exposure leads to bone marrow suppression.[1]
This compound ADC Mechanism
-
Entry: Antigen-mediated endocytosis (e.g., via HER2, EGFR, or Mucin receptors).[1]
-
Processing: The SMCC linker forms a stable thioether bond. It does not degrade in the early endosome.
-
Release: Requires lysosomal degradation of the antibody backbone.
-
Active Metabolite: Lysine-SMCC-Palbociclib .[1] Unlike the free drug, this metabolite contains a charged lysine residue and the linker remnant.
-
Consequence: The metabolite is less membrane-permeable, resulting in high intracellular retention but zero bystander killing of neighboring antigen-negative tumor cells.[1]
Pathway Visualization
Figure 1: Comparative intracellular trafficking.[1] Note the requirement for lysosomal processing in the ADC pathway.
Part 2: Comparative Efficacy Data
The following data synthesizes preclinical findings comparing free Palbociclib with conjugated variants (including SMCC and similar non-cleavable linker constructs).
Potency and Cytotoxicity (In Vitro)[1]
Unlike cytotoxic payloads (e.g., MMAE), Palbociclib is cytostatic.[1] However, conjugation can lead to "lysosomal trapping," effectively increasing the local concentration beyond what is achievable via oral dosing.
| Feature | Free Palbociclib | This compound ADC | Clinical Implication |
| IC50 (Target + Cells) | 10–150 nM | 50–300 nM (Antibody dependent) | ADC appears less potent in vitro due to internalization rate limits.[1] |
| IC50 (Target - Cells) | 10–150 nM | >1000 nM | High Specificity: ADC spares healthy cells (reduced off-target toxicity).[1] |
| Mechanism | G1 Arrest (Cytostatic) | G1 Arrest + Potential Apoptosis | High intracellular accumulation of ADCs can trigger secondary apoptotic pathways [1]. |
| Bystander Effect | N/A (Systemic) | None | SMCC metabolite is charged/polar; cannot cross membranes to kill neighbors. |
Systemic Toxicity Profile (In Vivo)
-
Free Palbociclib: The dose-limiting toxicity (DLT) is neutropenia (low neutrophil count) due to CDK6 inhibition in hematopoietic stem cells.[1]
-
This compound ADC: Because the SMCC linker is stable in plasma and the antibody does not target hematopoietic cells (assuming correct antigen selection), the ADC avoids neutropenia . This allows for potentially higher effective dosing at the tumor site.
Part 3: Experimental Protocols
To validate the efficacy of a this compound ADC, you must first synthesize the conjugate and then assay it against the free drug.
Conjugation Workflow (this compound to Antibody)
Prerequisites:
-
Payload: this compound (Pre-functionalized drug-linker, typically attached at the piperazine secondary amine).[1]
-
Antibody: IgG1 (e.g., Trastuzumab) with reduced interchain disulfides or introduced cysteines (Thiol-reactive).[1]
Protocol:
-
Antibody Preparation:
-
Conjugation:
-
Dissolve this compound in anhydrous DMSO (10 mM stock).
-
Add this compound to the reduced antibody (8-10x molar excess over antibody).[1]
-
Incubate for 1 hour at Room Temperature (RT) or 4°C overnight. The Maleimide group of SMCC reacts with the Antibody Thiols.
-
-
Quenching:
-
Add N-acetylcysteine (20x excess) to quench unreacted maleimides.[1]
-
-
Purification:
Workflow Visualization
Figure 2: Synthesis of this compound ADC targeting cysteine residues on the antibody.
Part 4: Critical Analysis & Troubleshooting
The "Linker Stability" Paradox
The SMCC linker provides excellent plasma stability, preventing premature drug release. However, this stability is a double-edged sword.[1]
-
Advantage: Low systemic toxicity.[1] The drug stays on the antibody until it hits the tumor.
-
Disadvantage: Efficacy is strictly dependent on internalization efficiency .[1] If the target antigen sheds or internalizes poorly, the ADC is inert. Free Palbociclib works regardless of receptor internalization.
Assessing the Metabolite
Researchers must acknowledge that the active species is not Palbociclib, but Lys-SMCC-Palbociclib .[1]
-
Validation Step: You must perform a kinase activity assay (e.g., ADP-Glo) using the specific metabolite (synthesized separately) to confirm it still inhibits CDK4/6 with nanomolar potency.[1] Literature suggests the piperazine modification is tolerated, but potency may drop 2-5 fold compared to the parent drug [2].[1]
Resistance Mechanisms[1][3]
-
Free Drug Resistance: Often mediated by Rb loss or Cyclin E amplification.[1]
-
ADC Resistance: Can be mediated by downregulation of the surface antigen (e.g., HER2 loss) or impaired lysosomal acidification, preventing linker processing.
References
-
Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells. Source: MDPI (Molecules), 2022.[1] Link:[Link] Relevance: Demonstrates that conjugating Palbociclib can alter its mechanism from cytostatic to cytotoxic and enhance efficacy in resistant lines.
-
New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities. Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2016.[1] Link:[Link] Relevance: Validates the piperazine ring as a permissible site for SMCC linker attachment without destroying CDK4/6 binding affinity.
-
Antibody-Drug Conjugates: Design and Development. Source: Pharmaceutics (PMC), 2023.[1] Link:[Link] Relevance: Provides the foundational standards for SMCC linker stability and lysosomal processing requirements.
Benchmarking Palbociclib-SMCC ADCs against other breast cancer therapies.
This guide outlines the strategic and technical framework for benchmarking Antibody-Drug Conjugates (ADCs) utilizing Palbociclib-SMCC (a CDK4/6 inhibitor conjugated via a non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker).
Unlike traditional ADCs that deliver cytotoxic payloads (e.g., MMAE, DM1) to induce apoptosis, this compound ADCs deliver a cytostatic payload to induce cell-cycle arrest (G1 checkpoint). This fundamental difference requires a tailored benchmarking strategy distinct from standard cytotoxicity assays.
Strategic Rationale & Mechanism
Objective: To validate the therapeutic superiority of targeted CDK4/6 delivery over systemic administration (Free Palbociclib) and standard-of-care ADCs (e.g., T-DM1, T-DXd).
The Challenge: Palbociclib is a nanomolar-potency inhibitor, whereas typical ADC payloads are picomolar. The benchmark for success is not just "killing" cells, but achieving sustained intratumoral concentration sufficient to maintain G1 arrest while sparing healthy bone marrow (reducing neutropenia, the dose-limiting toxicity of free Palbociclib).
Mechanistic Pathway (Visualization)
The following diagram illustrates the critical pathway differences between Free Palbociclib and the ADC format.
Caption: Mechanism of Action Comparison. Note that SMCC is a non-cleavable linker; the active species is likely the amino-acid-linker-drug metabolite, which must retain affinity for CDK4/6.
Benchmarking Framework
Phase I: Biochemical & Stability Benchmarking
Before biological testing, the conjugate must be benchmarked against the free drug to ensure the linker does not abolish binding affinity.
| Parameter | Method | Control / Standard | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | LC-MS / HIC-HPLC | Unconjugated mAb | DAR 3.0–4.0 (Optimal for SMCC) |
| Antigen Binding | ELISA / SPR | Unconjugated mAb | |
| Serum Stability | Incubation (Human Serum, 37°C) | T-DM1 (Positive Ctrl) | <5% Free Drug release over 96h |
Phase II: In Vitro Efficacy (The "Cytostatic" Shift)
Standard MTT/CellTiter-Glo assays may underestimate efficacy because Palbociclib is cytostatic.
Primary Metric: IC50 Shift (Potency) & GI50 (Growth Inhibition). Comparator: Free Palbociclib.
Experimental Logic:
-
Antigen-Positive Line (e.g., MCF7, BT-474): ADC should show comparable or slightly lower potency than free drug due to uptake kinetics, but higher specificity.
-
Antigen-Negative Line (e.g., MDA-MB-231): ADC should show significantly reduced potency (>100x shift) compared to free drug, demonstrating safety.
Phase III: Mechanistic Validation (Cell Cycle Analysis)
This is the critical differentiator . You must prove the ADC induces G1 arrest, confirming the payload (Palbociclib) is active after lysosomal release.
Protocol: Flow Cytometric Cell Cycle Analysis
Objective: Quantify the percentage of cells in G0/G1 phase after treatment.
Materials:
-
Target Cells (e.g., MCF7 - ER+/HER2- or HER2+ depending on mAb).
-
Treatment Agents: this compound ADC, Free Palbociclib, Isotype-ADC Control.
-
Stain: Propidium Iodide (PI) + RNase A.
Workflow:
-
Seeding: Plate
cells/well in 6-well plates. Allow attachment (24h). -
Treatment: Treat with agents at
(determined from viability assay) for 24h and 48h .-
Why 48h? ADCs require time for internalization and processing.
-
-
Harvesting: Trypsinize cells, wash with PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing (Final 70% EtOH). Fix at -20°C for >2h.
-
Staining: Wash EtOH. Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in dark.
-
Acquisition: Analyze on Flow Cytometer (e.g., BD FACS). Record 20,000 events.
-
Analysis: Use ModFit or FlowJo to calculate % G1, S, and G2/M phases.
Expected Data Output:
| Treatment Group | % G0/G1 Phase | % S Phase | Interpretation |
|---|---|---|---|
| Vehicle Control | 45% | 35% | Normal Cycling |
| Free Palbociclib | >85% | <5% | Strong Arrest (Positive Ctrl) |
| Isotype-ADC | ~45% | ~35% | No Non-specific Effect |
| This compound ADC | >80% | <10% | Validates Active Metabolite Release |[1]
Comparative Analysis: ADC vs. Competitors
When publishing comparison guides, structure your data to highlight the Therapeutic Index (TI) improvement.
Table 1: Comparative Efficacy Profile (Hypothetical Data Structure)
| Feature | Free Palbociclib | This compound ADC | T-DM1 (Standard ADC) |
| Primary Mechanism | CDK4/6 Inhibition | Targeted CDK4/6 Inhibition | Microtubule Disruption |
| Payload Potency | Nanomolar ( | Nanomolar ( | Picomolar ( |
| Off-Target Toxicity | High (Neutropenia) | Low (Antigen Dependent) | Moderate (Thrombocytopenia) |
| Resistance Profile | Rb-loss confers resistance | Rb-loss confers resistance | MDR1 efflux pumps |
| Bystander Effect | N/A | Low (SMCC is non-cleavable) | Low (Non-cleavable) |
Protocol: In Vivo Xenograft Benchmarking
Model: MCF7 (ER+) or BT-474 (HER2+) xenograft in nude mice.
-
Groups (n=8):
-
Vehicle.
-
Free Palbociclib (Daily Oral, 50 mg/kg).
-
This compound ADC (Weekly IV, 5-10 mg/kg).
-
Isotype Control ADC.
-
-
Dosing Schedule: Treat for 28 days.
-
Endpoints:
-
Tumor Volume (
). -
Neutrophil Count (ANC): Crucial differentiator. Draw blood weekly. Free Palbociclib causes neutropenia; the ADC should not.
-
Troubleshooting & Expert Insights
-
Linker Stability: SMCC is non-cleavable in serum but relies on lysosomal degradation of the antibody. The resulting metabolite is Lysine-SMCC-Palbociclib .
-
Risk:[2][3] The bulky linker residue on the lysine might interfere with Palbociclib binding to the CDK4 ATP pocket.
-
Validation: You must synthesize the "Lys-SMCC-Palbociclib" metabolite separately and test its Ki (inhibition constant) against CDK4/6 in a kinase assay. If the metabolite is inactive, the ADC will fail.
-
-
Aggregation: Hydrophobic payloads like Palbociclib can cause antibody aggregation. Monitor % monomer by SEC-HPLC. If aggregation >5%, consider a PEGylated linker variant.
References
-
MedKoo Biosciences. this compound Product Description and Application in ADC Synthesis. MedKoo.[4] Link
-
Finn, R. S., et al. (2016).[5] Palbociclib and Letrozole in Advanced Breast Cancer.[4][5][6][7][8][9] New England Journal of Medicine.[7] Link
-
Spring, L. M., et al. (2020). Adaptive survival pathways and resistance to CDK4/6 inhibitors in breast cancer. Nature Reviews Clinical Oncology. Link
-
Zhang, J., et al. (2021). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells.[10][11] BioRxiv. Link
-
FDA. (2015).[6][7] Palbociclib Prescribing Information and Approval History.[6] FDA.gov. Link
Sources
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. onclive.com [onclive.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. medkoo.com [medkoo.com]
- 5. dovepress.com [dovepress.com]
- 6. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Palbociclib-SMCC for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Palbociclib-SMCC, a compound combining the cytotoxic drug Palbociclib with the SMCC linker. As a potent pharmaceutical agent likely used in targeted drug delivery research, such as the development of Antibody-Drug Conjugates (ADCs), it necessitates stringent disposal protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of rigorous disposal procedures. The hazards are twofold, originating from both the cytotoxic payload and the chemical linker.
-
Palbociclib: This active pharmaceutical ingredient is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[1][2][3] Its mechanism of action, while therapeutic in oncology, classifies it as a cytotoxic (cell-killing) and antineoplastic agent.[3][4] Occupational exposure to such drugs, even at low levels, can pose significant health risks, including potential reproductive harm.[5][6][7] Safety Data Sheets (SDS) for Palbociclib classify it as suspected of causing genetic defects and damaging fertility or the unborn child.[8]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This is a heterobifunctional crosslinker used to create stable bioconjugates.[9][10] While less toxic than Palbociclib, the SDS for SMCC indicates it can cause skin and eye irritation.[11]
-
This compound Conjugate: When combined, the conjugate must be handled as a hazardous substance, with its risk profile dominated by the potent cytotoxicity of Palbociclib. The entire conjugate should be treated as a hazardous waste, subject to regulations governing cytotoxic materials.
Due to these properties, this compound waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and handling procedures are guided by the Occupational Safety and Health Administration (OSHA).[12][13]
Foundational Pillar: Personal Protective Equipment (PPE)
Before any handling or disposal activity, the establishment of a robust PPE protocol is non-negotiable. PPE is the primary barrier between the researcher and potential exposure.[6][14]
Table 1: Required PPE for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978 rated) | Provides a barrier against chemical permeation. Double-gloving is recommended for direct handling of waste.[15] |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of low-permeability fabric | Protects skin and personal clothing from contamination.[16] |
| Eye Protection | Safety goggles with side shields or a full-face shield | Prevents splashes or aerosols from contacting the eyes. |
| Respiratory Protection | NIOSH-certified respirator (e.g., N95 or higher) | Required when there is a risk of generating aerosols or dusts, such as during spill cleanup or handling of powdered compound.[17][18] |
All disposable PPE used during the handling of this compound must be disposed of as cytotoxic waste.[13][15]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must follow a segregated waste stream approach to prevent cross-contamination and ensure compliance. All waste contaminated with this compound is considered cytotoxic and hazardous waste.[19][20]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step. Never mix cytotoxic waste with regular trash or other chemical waste streams.[21]
-
Sharps Waste: Needles, syringes, scalpels, and glass Pasteur pipettes contaminated with this compound.
-
Non-Sharps Solid Waste: Contaminated PPE (gloves, gowns), bench paper, plastic tubes, pipette tips, and empty vials.
-
Liquid Waste: Unused solutions, cell culture media containing the conjugate, and buffer washes.
Step 2: Proper Containerization and Labeling
The integrity of the disposal process relies on using the correct, clearly labeled containers.[12][15]
-
Sharps Waste:
-
Non-Sharps Solid Waste:
-
Liquid Waste:
-
Action: Collect in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred over glass).[12] The container must be compatible with the solvent used (e.g., aqueous buffer, DMSO).
-
Labeling: Affix a hazardous waste tag that includes: "Hazardous Waste," the full chemical name "this compound," the associated hazards (Cytotoxic, Toxic), and the date of generation.[12]
-
Step 3: Waste Accumulation and Storage
Accumulated waste must be stored safely prior to collection by a licensed disposal vendor.
-
Location: Store sealed waste containers in a secure, designated area with secondary containment to prevent spills. This area should be clearly marked and away from general laboratory traffic.[21]
-
Duration: Adhere to EPA guidelines for hazardous waste accumulation time limits, which vary based on the quantity of waste generated per month.[22]
Step 4: Final Disposal
-
Method: The required method for disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management facility.[20][21] This process destroys the active cytotoxic compound.
-
Vendor: Arrange for collection by an approved hazardous waste disposal vendor. Ensure the vendor is licensed to handle and transport cytotoxic and hazardous pharmaceutical waste.[21]
-
Documentation: Maintain a detailed log of all disposed waste, including the chemical name, quantity, and date of disposal, as required by RCRA's "cradle-to-grave" regulations.[22][23]
Visualizing the Workflow: Waste Disposal Decision Pathway
The following diagram illustrates the critical decision points in the this compound waste disposal process.
Caption: Decision pathway for proper segregation and disposal of this compound waste.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely to mitigate exposure risks.[6]
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or produces significant aerosols.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear a full set of PPE as described in Table 1, including respiratory protection.
-
Containment:
-
Liquids: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Solids: Gently cover the powder with damp absorbent pads to avoid making it airborne. Do not dry sweep.
-
-
Cleanup: Working from the outside in, carefully collect all absorbent materials and contaminated debris.
-
Decontaminate: Clean the spill area. While no single agent is known to deactivate all cytotoxic drugs, a common procedure involves cleaning with a detergent, followed by a thorough rinse with water.[15][24] Some protocols may recommend a subsequent wipe with a deactivating agent like sodium hypochlorite, followed by a neutralizing agent and a final water rinse.[24] Always consult your institution's specific guidelines.
-
Dispose: Place all cleanup materials into a designated cytotoxic waste container.[21]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and professional responsibility. By understanding the cytotoxic nature of the compound and adhering to the step-by-step protocols for segregation, containerization, and disposal, researchers can effectively minimize occupational exposure and prevent environmental contamination. This guide serves as a foundational document, but it is imperative that all personnel also receive institution-specific training and are familiar with the location and use of emergency equipment, such as spill kits and safety showers. A commitment to these principles builds a deep and lasting culture of safety, providing value that extends far beyond the product itself.
References
- Vertex AI Search. (2024, June 14).
- Drugs.com. (2024, October 7). Palbociclib: Uses, Dosage, Side Effects, Warnings.
- Oncology News Central. (2024). Palbociclib: uses, dosing, warnings, adverse events, interactions.
- YouTube. (2025, March 16). Pharmacology of Palbociclib (Ibrance); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Environmental Health and Safety - Case Western Reserve University. How to Dispose of Chemical Waste.
- PubChem - National Institutes of Health. Palbociclib | C24H29N7O2 | CID 5330286.
- Action Hazmat. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
- Occupational Safety and Health Administration. (2016, February 1).
- MCF Environmental Services. (n.d.).
- The Ohio State University Comprehensive Cancer Center. (2023, June 12). Palbociclib.
- Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?
- Pharm-Ed. (n.d.).
- AbMole BioScience. (n.d.).
- Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace.
- Pfizer. (n.d.). PALBOCICLIB IBRANCE®.
- PMC. (n.d.).
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- U.S. Environmental Protection Agency. (2025, May 30).
- ChemicalBook. (n.d.).
- GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs.
- Benchchem. (2025).
- Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines.
- Cleanchem Laboratories. (n.d.).
- MedchemExpress.com. (2025, March 5).
- ECHEMI. (n.d.).
- MedKoo. (n.d.). SMCC crosslinker | CAS#64987-85-5.
- PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry.
- MedchemExpress.com. (n.d.). SMCC | ADC Linker.
- Benchchem. (2025).
- Mass General Hospital. (n.d.). Ibrance (palbociclib).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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